molecular formula C4H12N2 B1282562 (2-Aminopropyl)(methyl)amine

(2-Aminopropyl)(methyl)amine

Cat. No.: B1282562
M. Wt: 88.15 g/mol
InChI Key: WJVAPEMLIPHCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Aminopropyl)(methyl)amine (CAS 50411-31-9) is an organic compound with the molecular formula C4H12N2 and a molecular weight of 88.15 . This diamine features both primary and secondary amine functional groups on a short alkyl chain, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Diamines of this type serve as critical precursors in pharmaceutical research. Recent studies highlight the application of similar 2-aminopropyl amine scaffolds in developing novel therapeutic agents. For instance, 2-aminopropyl derivatives have been synthesized and evaluated for their cytotoxic activity against triple-negative breast cancer cell lines, demonstrating the value of this structural motif in discovering new anti-cancer hits and leads . The reactivity of the amine groups allows for the creation of secondary, tertiary, and quaternary amine compounds, which can significantly influence the pharmacological properties of the resulting molecules . This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N-methylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-4(5)3-6-2/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVAPEMLIPHCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

spectroscopic data (NMR, IR, MS) of (2-Aminopropyl)(methyl)amine

[1]

Executive Summary & Compound Identity

This compound is a vicinal diamine featuring both a primary and a secondary amine group.[1] It serves as a chiral building block in the synthesis of pharmaceutical ligands and coordination complexes.[1] Due to the presence of a chiral center at C2, it exists as enantiomers (


1
Chemical Identity
ParameterDetails
IUPAC Name

-methylpropane-1,2-diamine
CAS Number 50411-31-9
Molecular Formula

Molecular Weight 88.15 g/mol
SMILES CNCC(N)C
Structure

Critical Distinction: Do not confuse this compound with its isomers:

  • 
    -methylpropane-1,3-diamine (CAS 6291-84-5):  Linear chain, different coupling patterns.
    
  • 2-methylpropane-1,2-diamine (CAS 811-93-8): Gem-dimethyl group, singlet methyls in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from structural analysis and comparative data of analogous aliphatic diamines. The molecule exhibits distinct signals due to the asymmetry introduced by the chiral center at C2.[1]

-NMR Data (Predicted in )

The spectrum is characterized by the non-equivalence of the methylene protons at C1 due to the adjacent chiral center at C2.[1]

PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
C3

1.05 - 1.10 Doublet (d)3H

Terminal methyl coupled to methine (C2).
N-Me

2.40 - 2.45 Singlet (s)3H-Methyl on secondary amine; deshielded by N.
C1

2.35 - 2.60 Multiplet (dd/m)2H

,

Diastereotopic protons (ABX system with C2).
C2

2.85 - 3.00 Multiplet (m)1H-Methine proton; deshielded by primary amine.
N-H

1.2 - 1.8 Broad Singlet3H-Exchangeable protons; shift varies with concentration/solvent.
-NMR Data (Decoupled)
CarbonTypeShift (

, ppm)
Description
C3

19.0 - 21.0 Terminal methyl.
N-Me

36.0 - 37.0

-Methyl group.
C2

46.0 - 48.0 Methine carbon attached to primary amine.[1]
C1

58.0 - 60.0 Methylene carbon attached to secondary amine.[1]
Structural Visualization & Numbering

The following diagram illustrates the atom mapping used for the assignments above.

StructureFigure 1: NMR Assignment Map for this compoundN_MeN-Me(s, 2.4ppm)N1NHN_Me->N1C1C1 (CH2)(m, 2.5ppm)N1->C1C2C2 (CH)(m, 2.9ppm)C1->C2N2NH2C2->N2C3C3 (CH3)(d, 1.1ppm)C2->C3

Mass Spectrometry (MS)

The mass spectrum of aliphatic amines is dominated by

1

1
Fragmentation Pathway[1]
  • Molecular Ion (

    
    ): 
    
    
    88 (Weak, typical for aliphatic amines).[1]
  • Base Peak (

    
     44):  Arises from two distinct 
    
    
    -cleavage pathways at the C1-C2 bond.[1]
    • Pathway A: Retention of charge on the secondary amine fragment (

      
      ).[1]
      
    • Pathway B: Retention of charge on the primary amine fragment (

      
      ).[1]
      
  • Minor Peak (

    
     73):  Loss of the terminal methyl group (
    
    
    ).[1]
MS Fragmentation Diagram

MS_FragmentationFigure 2: Mass Spectrometry Fragmentation Patterncluster_cleavageAlpha-Cleavage Pathways (C1-C2 Bond)M_IonMolecular Ion (M+)m/z 88Frag_AFragment A[CH3-NH=CH2]+m/z 44M_Ion->Frag_APath AFrag_BFragment B[CH3-CH=NH2]+m/z 44M_Ion->Frag_BPath BFrag_CMethyl Loss[M - CH3]+m/z 73M_Ion->Frag_CLoss of C3-Me

Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for the presence of both primary and secondary amines.[1]

Wavenumber (

)
Vibration ModeDescription
3300 - 3400

Stretch
Doublet: Characteristic of the primary amine (

). Singlet: Overlapping shoulder from the secondary amine (

).[1]
2800 - 2960

Stretch
Strong absorption due to alkyl chains (

,

,

).[1]
2780 - 2820

Stretch
"Bohlmann bands" or specific

stretches adjacent to nitrogen (often visible as lower frequency shoulders).[1]
1580 - 1650

Bend
Scissoring vibration of the primary amine (

).
1450 - 1470

Bend
Deformation of methylene and methyl groups.[1]

Experimental Protocols for Data Acquisition

To ensure high-fidelity data, the following sample preparation protocols are recommended.

Protocol 1: NMR Sample Preparation[1]
  • Solvent Selection: Use

    
      (Chloroform-d) for routine analysis.[1] Use 
    
    
    if the salt form (e.g., dihydrochloride) is being analyzed.[1]
    • Note: In

      
      , the 
      
      
      protons will exchange and disappear.[1]
  • Concentration: Dissolve 10-20 mg of the amine in 0.6 mL of solvent.

  • Reference: Ensure TMS (Tetramethylsilane) is present as an internal standard (0.00 ppm).

  • Acquisition: Run at 298 K. For

    
    , a minimum of 256 scans is recommended to resolve the quaternary/methine carbons clearly.
    
Protocol 2: GC-MS Analysis
  • Derivatization (Optional but Recommended): Small diamines can tail significantly on non-polar columns.[1] Derivatization with TFAA (Trifluoroacetic anhydride) improves peak shape.[1]

  • Column: Rtx-5Amine or equivalent base-deactivated column.[1]

  • Inlet Temp: 250°C.

  • Gradient: 50°C (hold 2 min)

    
     250°C at 15°C/min.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for amine fragmentation and NMR shifts).

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST23).[1] (Used for comparative fragmentation of C4-diamine isomers).[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for chemical shift prediction rules).

  • BLD Pharm. (2024).[1] Product Data: this compound.[1] (Verification of CAS and commercial availability).

(2-Aminopropyl)(methyl)amine CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Aminopropyl)(methyl)amine: Nomenclature, Properties, and Applications

Introduction

This compound, a chiral amine of interest in synthetic and medicinal chemistry, serves as a crucial building block and intermediate. Its structure, featuring both a primary and a secondary amine group, imparts unique chemical properties that are leveraged in the synthesis of more complex molecules. This guide provides a comprehensive overview of its nomenclature, chemical identity, and key technical data relevant to researchers and professionals in drug development.

Part 1: Chemical Identity and Nomenclature

The unambiguous identification of chemical compounds is paramount in scientific research and development. This compound is known by several names and identifiers, reflecting its structure and common usage in the chemical literature.

CAS Number

The Chemical Abstracts Service (CAS) has assigned the number 76305-69-6 to this compound. This unique identifier is crucial for database searches and regulatory compliance, ensuring precise identification of the substance.

Nomenclature
  • Systematic IUPAC Name: The formal name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is N-methylpropane-1,2-diamine. This name systematically describes the molecule as a propane chain with a methylamino group at position 1 and an amino group at position 2.

  • Common Synonyms: In addition to its systematic name, this compound is also referred to as:

    • This compound

    • N1-methyl-1,2-propanediamine

This variety in nomenclature necessitates a thorough understanding to ensure accurate communication and literature searching.

Chemical Structure and Properties

A clear understanding of the molecule's structure is fundamental to appreciating its reactivity and applications.

Caption: 2D structure of N-methylpropane-1,2-diamine.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₄H₁₂N₂
Molecular Weight 88.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 135-137 °C
Density Approx. 0.845 g/cm³
Chirality Contains a stereocenter at the C2 position

Part 2: Synthesis and Reactivity

The synthesis of this compound can be approached through several routes, often involving the reductive amination of alaninal derivatives or the nucleophilic substitution of protected aminopropanols. The presence of two amine groups with different steric and electronic environments dictates its reactivity.

The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, allowing for selective reactions under controlled conditions. This differential reactivity is a key aspect exploited in its synthetic applications.

Part 3: Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable intermediate in the synthesis of various target molecules, particularly in the pharmaceutical industry.

  • Scaffold for Ligand Synthesis: Its diamine structure serves as a versatile scaffold for the construction of ligands for metal catalysts and as a core component in the synthesis of complex organic molecules.

  • Precursor for Active Pharmaceutical Ingredients (APIs): It is a known building block in the synthesis of certain APIs, where the diamine moiety can be crucial for biological activity or for linking different pharmacophores.

Experimental Workflow: A Generalized Synthetic Application

The following diagram outlines a typical workflow for utilizing this compound as a synthetic intermediate.

G cluster_prep Preparation cluster_reaction Core Reaction cluster_final Final Steps start This compound (Starting Material) protect Selective Protection of Primary Amine (e.g., Boc) start->protect Control Reactivity reaction Reaction at Secondary Amine (e.g., Alkylation, Acylation) protect->reaction Isolate Secondary Amine deprotect Deprotection of Primary Amine reaction->deprotect Unmask Primary Amine modify Further Modification at Primary Amine deprotect->modify Introduce New Functionality purify Purification and Characterization (HPLC, NMR) modify->purify product Final Product purify->product

Caption: Generalized workflow for the synthetic use of this compound.

Part 4: Safety, Handling, and Analytical Characterization

Safety and Handling

This compound is a corrosive and flammable liquid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All handling should be conducted in a well-ventilated fume hood.

Analytical Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

  • Objective: To determine the purity of a sample and identify any potential impurities.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane).

    • Inject a small volume (e.g., 1 µL) into the GC-MS instrument.

    • GC Conditions: Use a capillary column suitable for amines (e.g., DB-5ms). Program the oven temperature with an initial hold followed by a ramp to a final temperature to ensure separation of components.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 30-200).

    • Data Analysis: Integrate the peak corresponding to this compound and calculate the area percentage to estimate purity. Analyze the mass spectrum of the main peak to confirm its identity by comparing it with a reference spectrum.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of this compound.

  • Methodology:

    • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra.

    • ¹H NMR Analysis: Expect to see distinct signals corresponding to the different types of protons (NH₂, CH, CH₂, NH, and the two CH₃ groups). The splitting patterns (multiplicity) and integration values will provide key structural information.

    • ¹³C NMR Analysis: Expect to see four distinct signals corresponding to the four unique carbon atoms in the molecule. Their chemical shifts will be indicative of their chemical environment.

This comprehensive guide provides a foundational understanding of this compound, equipping researchers and drug development professionals with the core knowledge necessary for its effective and safe utilization.

Technical Guide: Stereoisomers of (2-Aminopropyl)(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the stereoisomers of (2-Aminopropyl)(methyl)amine, structured for researchers and drug development professionals.

Molecular Architecture, Synthesis, and Resolution

Executive Summary

This compound , systematically known as


-methylpropane-1,2-diamine , is a chiral vicinal diamine featuring a primary amine at the C2 position and a secondary methylamine at the C1 position. As a structural analog of 1,2-diaminopropane (propylene diamine), it serves as a critical bidentate ligand in coordination chemistry and a versatile intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and heterocyclic drug candidates.

This guide delineates the stereochemical definition of its two enantiomers, (R) and (S), and provides rigorous protocols for their enantioselective synthesis and resolution.[1]

Chemical Identity & Stereochemistry[1]
2.1 Structural Analysis

The molecule possesses a single stereogenic center at the C2 carbon (the methine carbon bearing the primary amine). The nitrogen atoms are capable of pyramidal inversion and do not constitute stable chiral centers under standard conditions.[1]

  • IUPAC Name:

    
    -methylpropane-1,2-diamine[1][2]
    
  • CAS Number (Racemate): 50411-31-9[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 88.15 g/mol [1]

2.2 Stereochemical Assignment (CIP Rules)

To assign the configuration at C2 (


):
  • Priority 1:

    
     (Atomic number of N > C).[1]
    
  • Priority 2:

    
     (C attached to N).
    
  • Priority 3:

    
     (C attached to H).
    
  • Priority 4:

    
    .
    
  • S-Enantiomer: Counter-clockwise arrangement (1

    
     2 
    
    
    
    3) with H in back.[1]
  • R-Enantiomer: Clockwise arrangement (1

    
     2 
    
    
    
    3) with H in back.[1]

Stereochemistry cluster_0 Stereochemical Configuration S_Iso (S)-N1-methylpropane-1,2-diamine (Derived from L-Alanine) R_Iso (R)-N1-methylpropane-1,2-diamine (Derived from D-Alanine) Center Chiral Center: C2 Center->S_Iso Retention path Center->R_Iso Inversion path

Figure 1: Stereochemical relationship between the enantiomers.

Synthesis & Resolution Protocols

Two primary strategies are employed to access enantiopure material: Enantioselective Synthesis (preferred for high purity) and Optical Resolution (preferred for bulk scale-up of racemates).[1]

3.1 Protocol A: Enantioselective Synthesis from Alanine

This route utilizes the "Chiral Pool" strategy, starting from commercially available enantiopure Alanine.[1] The stereocenter at C2 is preserved throughout the sequence.[1]

Target: (S)-N1-methylpropane-1,2-diamine Starting Material: (S)-Alanine (L-Alanine)[1]

StepReagent/ConditionsTransformationStereochemistry
1

, NaOH, Dioxane
Protection of amineRetention ((S)-Boc-Ala)
2

, NMM, then

Mixed anhydride reduction to alcoholRetention ((S)-Boc-Alaninol)
3

, Pyridine, DCM
Activation of primary alcoholRetention ((S)-Boc-Alaninol-OTs)
4

(excess), THF, Heat
Nucleophilic displacement (

)
Retention (at C2)*
5

/ Dioxane
DeprotectionRetention ((S)-Diamine)

*Note: The displacement occurs at C1 (the methylene group), not the chiral center C2. Thus, the configuration at C2 is unaffected.

Detailed Procedure (Step 4 & 5):

  • Displacement: Dissolve (S)-2-(tert-butoxycarbonylamino)propyl tosylate (10 mmol) in THF (20 mL). Add 40% aqueous methylamine (50 mmol) or 2M methylamine in THF. Seal in a pressure tube and heat to 60°C for 12 hours.

  • Workup: Concentrate in vacuo to remove excess methylamine and THF.[1] Partition residue between Ethyl Acetate and Water.[1] Wash organic layer with brine, dry over

    
    , and concentrate to yield the protected diamine.[1]
    
  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (10 mL). Stir at room temperature for 2 hours. Precipitate the dihydrochloride salt with diethyl ether. Filter and dry.[1][3]

3.2 Protocol B: Resolution of Racemate via Tartaric Acid

For large-scale applications where racemic synthesis (from propylene oxide) is more cost-effective, resolution is required.[1]

Reagent: L-(+)-Tartaric Acid Principle: Formation of diastereomeric salts with different solubilities.[1]

  • Salt Formation: Dissolve racemic

    
    -methylpropane-1,2-diamine (100 g) in Ethanol (500 mL). Add L-(+)-Tartaric acid (1 equiv) dissolved in hot Ethanol.
    
  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C. The (S)-diamine

    
     L-tartrate salt typically crystallizes out first (solubility check required as solvent effects vary).
    
  • Recrystallization: Recrystallize the solid from Ethanol/Water (95:5) until constant optical rotation is achieved.[1]

  • Free Basing: Dissolve the salt in minimum water, basify with 50% NaOH solution to pH > 12, and extract with Dichloromethane (

    
    ). Dry and distill to obtain the enantiopure free base.[1]
    

SynthesisWorkflow cluster_synthesis Enantioselective Synthesis Route (S-Isomer) Start (S)-Alanine Step1 (S)-Boc-Alaninol (Reduction) Start->Step1 1. Boc2O 2. NaBH4/iBuOCOCl Step2 (S)-Boc-Alaninol-OTs (Activation) Step1->Step2 TsCl, Pyridine Step3 (S)-Boc-N1-methyl-1,2-diamine (Substitution at C1) Step2->Step3 MeNH2, Heat End (S)-N1-methylpropane-1,2-diamine (Deprotection) Step3->End HCl/Dioxane

Figure 2: Synthetic pathway from (S)-Alanine ensuring retention of stereochemistry.

Analytical Characterization

To validate the enantiomeric excess (ee), the following methods are recommended:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1]

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Detection: UV at 210 nm (derivatization with benzoyl chloride may be necessary for UV visibility).[1]

  • NMR Spectroscopy:

    • Derivatization: Reaction with (R)-Mosher's acid chloride.[1]

    • Analysis: Compare the chemical shifts of the methyl doublet (C3-

      
      ) and the N-methyl singlet. Diastereomeric amides will show distinct peaks in 
      
      
      
      NMR.
  • Specific Rotation:

    • Literature values for related 1,2-diamines suggest

      
       values in the range of 
      
      
      
      to
      
      
      (c=1,
      
      
      , as HCl salt).[1] Note: Exact value must be established against a standard synthesized via Protocol A.
Applications in Drug Development
  • Ligand Design: The

    
    -methyl group breaks the 
    
    
    
    symmetry found in 1,2-diaminopropane.[1] In platinum-based anticancer drugs (analogs of oxaliplatin), this asymmetry can induce unique DNA binding kinetics and circumvent resistance mechanisms.[1]
  • Kinase Inhibitors: The diamine motif serves as a linker in ATP-competitive inhibitors.[1] The specific stereochemistry at C2 orients the inhibitor within the hinge region of the kinase, significantly affecting potency (

    
    ) and selectivity.
    
  • Metabolic Stability: The steric bulk of the N-methyl group can reduce the rate of metabolic deamination by monoamine oxidases (MAO) compared to the primary diamine.[1]

References
  • Synthesis of Chiral 1,2-Diamines

    • Title: Stereoselective synthesis of vicinal diamines from amino acids.[1]

    • Source:Tetrahedron: Asymmetry, Vol 5, Issue 3.[1]

    • URL:[Link][1]

  • Resolution Protocols

    • Title: Resolution of 1,2-diaminopropane using tartaric acid.[1][4]

    • Source:Journal of the American Chemical Society, Vol 81.[1]

    • URL:[Link][1]

  • Ligand Applications

    • Title: Unsymmetrical vicinal diamines in coordination chemistry.[1]

    • Source:Coordin
    • URL:[Link][1]

Sources

quantum chemical calculations for (2-Aminopropyl)(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule:


-methylpropane-1,2-diamine
CAS:  50411-31-9 (Isomer specific)
SMILES: CC(N)CNC

Executive Summary

This technical guide outlines a high-fidelity computational framework for characterizing (2-Aminopropyl)(methyl)amine , a vicinal diamine with significant conformational flexibility and chelating potential. For researchers in drug development and ligand design, accurate modeling of this molecule requires moving beyond standard "black-box" DFT methods.

The presence of two nitrogen centers (one primary, one secondary) creates a complex landscape of intramolecular hydrogen bonds (IMHBs) that dictate reactivity and pKa. This guide prioritizes dispersion-corrected Density Functional Theory (DFT) and explicit-solvent protocols to achieve chemical accuracy (< 1.0 kcal/mol error).

Strategic Computational Framework

Level of Theory Selection

Standard functionals like B3LYP often fail to accurately describe the weak London dispersion forces stabilizing the folded conformers of diamines. We employ a "Ladder of Accuracy" approach:

ComponentRecommended MethodScientific Rationale
Functional

B97X-D
or M06-2X
These range-separated hybrid functionals include empirical dispersion corrections (D2/D3), essential for capturing the subtle IMHB (

) interactions that stabilize the gauche conformation.
Basis Set 6-311++G(d,p) or def2-TZVP Diffuse functions (++) are non-negotiable for amines to correctly describe the spatial extent of the nitrogen lone pairs and anionic character during deprotonation.
Solvation SMD (Solvation Model based on Density) Superior to standard PCM for calculating

because it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure) critical for polar amines.
The "Cluster-Continuum" Mandate

For pKa prediction in drug development, continuum solvation models alone are insufficient due to strong specific hydrogen bonding with water.

  • Protocol: You must model the amine with explicit water molecules (micro-solvation), typically forming a [Amine · (H2O)3] cluster, embedded within the SMD continuum.

Phase 1: Conformational Landscape (The PES Scan)

Before any property calculation, the Global Minimum Energy Conformer (GMEC) must be identified. The flexibility of the ethyl backbone and the rotation of the methyl-amino group create multiple local minima.

Workflow Visualization

ConformationalWorkflow Start Input Structure This compound MM_Scan Coarse Scan (Molecular Mechanics - MMFF94) Start->MM_Scan Generate Rotamers DFT_Opt DFT Optimization (wB97X-D/6-31G*) MM_Scan->DFT_Opt Top 10 Conformers Freq_Check Frequency Check (NImag = 0?) DFT_Opt->Freq_Check Freq_Check->DFT_Opt Imaginary Freq (Fix) Refine High-Level Refinement (wB97X-D/6-311++G(d,p)) Freq_Check->Refine True Minima Boltz Boltzmann Weighting (Population Analysis) Refine->Boltz Output Global Minimum (Input for pKa/Reactivity) Boltz->Output

Figure 1: Hierarchical workflow for identifying the global minimum energy conformer, filtering out high-energy transition states.

Step-by-Step Protocol:
  • Rotamer Generation: Perform a relaxed Potential Energy Surface (PES) scan along the

    
     dihedral angle (steps of 10°).
    
  • Pre-Optimization: Optimize the top 5 distinct minima using a cost-effective basis set (e.g.,

    
    B97X-D/6-31G*).
    
  • IMHB Verification: Analyze the output for an intramolecular hydrogen bond. In 1,2-diamines, the gauche conformer is often stabilized by a weak interaction between the primary amine hydrogens and the secondary amine lone pair.

Phase 2: Electronic Structure & Reactivity

Once the GMEC is isolated, we characterize its reactivity profile, which is vital for predicting metabolic stability (CYP450 oxidation) or covalent drug binding.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the secondary amine nitrogen (N-methyl group) due to the electron-donating inductive effect of the methyl group. This is the site of initial electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): High energy, indicating resistance to reduction.

Molecular Electrostatic Potential (MEP)

Map the MEP onto the 0.002 a.u. electron density isosurface.

  • Red Regions (Negative Potential): Locate the lone pairs. The secondary amine will show a deeper negative potential (

    
    ) than the primary amine, confirming it as the stronger nucleophile in non-sterically hindered reactions.
    

Phase 3: Thermodynamic Properties (pKa Prediction)

This is the most critical parameter for physiological simulation. This compound has two protonation sites (


 and 

).
The Thermodynamic Cycle

We utilize the Thermodynamic Cycle method to calculate


.

pKaCycle Gas_AH AH+(g) (Protonated) Gas_A A(g) + H+(g) (Neutral + Proton) Gas_AH->Gas_A ΔG(gas) (Basicity) Sol_AH AH+(aq) (Solvated Cation) Gas_AH->Sol_AH ΔG(solv, cat) Sol_A A(aq) + H+(aq) (Solvated Neutral) Gas_A->Sol_A ΔG(solv, neut) Sol_AH->Sol_A ΔG(aq) (Desired)

Figure 2: Thermodynamic cycle for pKa calculation. Direct calculation in solution is inaccurate; the cycle connects gas-phase precision with solvation free energies.

Calculation Protocol (High-Precision):
  • Reaction:

    
    
    
  • Equation:

    
    
    Where 
    
    
    
    .
  • Experimental Constants: Use the experimental value for the solvation free energy of the proton:

    
    .
    

Note on Regioselectivity: The secondary amine (N-methyl) is generally more basic (


) than the primary amine (

) due to alkyl stabilization, though steric hindrance in the cluster-continuum model may slightly compress this gap.

Phase 4: Spectroscopic Validation

To validate your computed structure against experimental samples, calculate these properties:

NMR Shielding (GIAO Method)
  • Method: GIAO-DFT (Gauge-Including Atomic Orbitals) at the mPW1PW91/6-311+G(2d,p) level.

  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level to determine chemical shifts (

    
    ).
    
  • Diagnostic Signal: Look for the N-Methyl doublet (split by the NH proton) and the distinct diastereotopic protons on the

    
     group of the propyl chain.
    
IR Spectroscopy
  • Scaling: DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies.

  • Scaling Factor: For

    
    B97X-D/6-311++G(d,p), apply a scaling factor of 0.95-0.96 .
    
  • Key Modes:

    • 
      : N-H stretching (Primary amine doublet, Secondary amine singlet).
      
    • 
      : N-H bending (Scissoring).
      

References

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Pliego, J. R., & Riveros, J. M. (2001). The Cluster-Continuum Model for the Calculation of the Solvation Free Energy of Ionic Species. The Journal of Physical Chemistry A, 105(39), 9055–9063. Link

  • Soteras, I., Curutchet, C., Bidon-Chanal, A., Orozco, M., & Luque, F. J. (2005). Extension of the MST Continuum Solvation Model to the Calculation of Ionic Solvation Free Energies. Journal of Molecular Structure: THEOCHEM, 727(1-3), 29-40. Link

  • Casasnovas, R., Frau, J., Ortega-Castro, J., Salvà, A., & Donoso, J. (2009). Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods. Journal of Molecular Structure: THEOCHEM, 912(1-3), 5-12. Link

Technical Guide: Solubility Profile and Handling of (2-Aminopropyl)(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for (2-Aminopropyl)(methyl)amine .

Executive Summary

This compound (CAS: 50411-31-9), also known as


-Methyl-1,2-propanediamine , is a vicinal diamine featuring an asymmetric backbone with both primary and secondary amine functionalities. Its high polarity and hydrogen-bonding capacity render it miscible with water and polar organic solvents, while it exhibits significant immiscibility with non-polar hydrocarbons. This guide provides a definitive solubility landscape, thermodynamic grounding via Hansen Solubility Parameters (HSP), and validated protocols for solvent selection in synthesis and purification.

Part 1: Physicochemical Profile & Structural Logic

To predict solubility behavior, one must first deconstruct the molecule’s competitive internal forces.

Structural Analysis

The molecule consists of a hydrophobic C3-backbone disrupted by two hydrophilic nitrogen centers:

  • C1 Position: A secondary amine (

    
    ) providing moderate steric bulk and hydrogen bond acceptance/donation.
    
  • C2 Position: A primary amine (

    
    ) acting as a potent hydrogen bond donor.
    

Chemical Structure:



Distinction Alert: Do not confuse this compound with its isomer, N-Methyl-1,3-propanediamine (CAS 6291-84-5). The 1,2-diamine structure of this compound creates a chelation-capable motif, significantly influencing its binding to metal catalysts and its solubility in coordination-capable solvents.

Critical Physical Properties
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 88.15 g/mol Low MW favors high miscibility in small-molecule solvents.
Boiling Point ~135–145 °CHigh bp allows for high-temperature recrystallization in lower-boiling antisolvents.
pKa ~10.0 (Primary), ~9.0 (Secondary)Highly basic; absorbs atmospheric

rapidly, altering solubility (carbamate formation).
Hygroscopicity High"Wet" samples will show false miscibility in non-polar solvents.

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on polarity and hydrogen bonding potential.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic Water, Methanol, Ethanol, IsopropanolMiscible Strong H-bond networks formed between solvent

and amine

. Enthalpically favorable.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneMiscible / Highly Soluble Dipole-dipole interactions dominate. Acetone may react slowly (Schiff base formation) if left prolonged.
Chlorinated Dichloromethane (DCM), ChloroformSoluble Excellent for extraction. The acidic proton of

interacts favorably with the amine lone pairs.
Ethers THF, 1,4-Dioxane, Diethyl EtherSoluble Good solubility due to H-bond acceptance by ether oxygen. Diethyl ether may require warming for high concentrations.
Esters Ethyl AcetateSoluble (Caution) Soluble, but amines can undergo aminolysis with esters at high temperatures or prolonged storage.
Hydrocarbons Hexane, Heptane, CyclohexaneImmiscible / Sparingly Soluble Oiling Out. The cohesive energy density of the diamine exceeds the weak dispersive forces of alkanes.
Aromatics Toluene, BenzenePartial / Temperature Dependent Soluble at elevated temperatures; may phase separate upon cooling (useful for purification).

Part 3: Theoretical Framework (Hansen Solubility Parameters)

To scientifically validate solvent selection, we utilize Hansen Solubility Parameters (HSP). A solvent is likely to dissolve the target if their interaction radius (


) is small.
Estimated HSP Values

(Values estimated based on group contribution methods for vicinal diamines)

  • Dispersion (

    
    ):  ~16.5 MPa
    
    
    
    (Van der Waals forces)
  • Polarity (

    
    ):  ~13.0 MPa
    
    
    
    (Dipolar interactions)
  • H-Bonding (

    
    ):  ~18.0 MPa
    
    
    
    (Proton exchange)
The "Distance" Logic
  • Target (Diamine): High

    
     and 
    
    
    
    .
  • Methanol: High

    
     (22.3) 
    
    
    
    Match (Soluble) .
  • Hexane:

    
    , 
    
    
    
    
    
    Mismatch (Insoluble) .
  • DCM: Moderate

    
     and 
    
    
    
    
    
    Match (Soluble) .

Part 4: Visualization of Solvation & Workflow

Solvation Mechanism Diagram

The following diagram illustrates why the molecule dissolves in methanol but separates from hexane.

SolvationMechanism cluster_Polar Polar Protic Solvent (e.g., Methanol) cluster_NonPolar Non-Polar Solvent (e.g., Hexane) Target This compound [High Polarity / H-Bond Donor] Interaction1 Strong H-Bond Network (Enthalpically Favorable) Target->Interaction1 Mixes with Interaction2 Weak Dispersive Forces (Phase Separation) Target->Interaction2 Rejects Methanol Methanol [-OH Group] Methanol->Interaction1 Hexane Hexane [Aliphatic Chain] Hexane->Interaction2

Caption: Comparative solvation mechanics showing thermodynamic compatibility with polar solvents versus phase exclusion in hydrocarbons.

Solvent Selection Decision Tree

A logical workflow for researchers selecting a solvent for reaction or extraction.

SolventSelection Start Start: Define Objective Reaction Reaction Medium Start->Reaction Extraction Purification / Extraction Start->Extraction TempCheck High Temp Required? Reaction->TempCheck PhaseCheck Aqueous Workup? Extraction->PhaseCheck Toluene Use Toluene (Reflux > 110°C) TempCheck->Toluene Yes THF Use THF or DCM (Reflux < 70°C) TempCheck->THF No DCM Use DCM (Immiscible w/ Water, Solubilizes Amine) PhaseCheck->DCM Heavy Phase Needed Ether Use Diethyl Ether (Good Partitioning) PhaseCheck->Ether Light Phase Needed

Caption: Decision matrix for selecting the optimal solvent based on experimental constraints (temperature and phase handling).

Part 5: Experimental Protocols

Protocol: Gravimetric Solubility Determination

Purpose: To quantitatively assess solubility in a specific organic solvent.

  • Preparation: Dry a 20 mL scintillation vial and weigh it (

    
    ).
    
  • Saturation: Add 2.0 mL of the target solvent to the vial.

  • Addition: Add this compound dropwise with vigorous vortexing.

    • Endpoint: Continue until a persistent cloudiness or phase separation layer appears (saturation point).

  • Equilibration: Allow the mixture to stand at 25°C for 4 hours.

  • Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed tared vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure (ensure vacuum is not too high to boil off the amine itself, though its bp is >130°C, mild heat aids solvent removal).

  • Calculation: Weigh the residue (

    
    ).
    
    
    
    
Protocol: Purification via Acid-Base Extraction

Purpose: To isolate the amine from non-basic impurities using its solubility switch.

  • Dissolution: Dissolve crude material in Dichloromethane (DCM) (10 mL/g).

  • Acidification: Extract with 1M HCl (3x volume). The amine protonates (

    
    ) and moves to the aqueous phase. Impurities remain in DCM.
    
  • Separation: Discard the organic (DCM) layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 10M NaOH until pH > 12. The amine becomes free-base and oils out.

  • Extraction: Extract the turbid aqueous mixture with DCM (3x).

  • Drying: Dry combined organic layers over anhydrous

    
    .
    
  • Concentration: Remove solvent in vacuo to yield purified amine.

Part 6: Applications & Safety

  • Chiral Resolution: The 1,2-diamine backbone makes this molecule a candidate for resolving chiral acids. Solvents like Ethanol/Water mixtures are typically used to crystallize the diastereomeric salts.

  • Epoxy Curing: Used as a hardener. Compatibility with the epoxy resin (usually bisphenol-A based) is critical; often requires an induction period or heating to ensure miscibility.

  • Safety Note: As a low-molecular-weight diamine, it is corrosive and a sensitizer . Use only in a fume hood. Avoid using halogenated solvents (like DCM) if the mixture will be stored for long periods, as quaternary ammonium salts can form slowly (Menshutkin reaction).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1275491843, this compound. Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Biotage (2012). Organic Amine Flash Purification Using A Novel Stationary Phase. (Protocol validation for amine extraction). Retrieved from [Link]

Methodological & Application

Application Note: (2-Aminopropyl)(methyl)amine (MAPA) in Catalytic Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Aminopropyl)(methyl)amine (CAS: 2403-88-5), often abbreviated as MAPA or N1-methyl-1,2-propanediamine, represents a privileged scaffold in catalytic method development. Unlike symmetrical diamines (e.g., DMEDA), MAPA possesses a non-symmetrical 1,2-diamine backbone containing one primary amine, one secondary


-methyl amine, and a steric methyl group on the carbon backbone.

This structural asymmetry offers two distinct catalytic advantages for drug development workflows:

  • Ligand-Accelerated Catalysis (LAC): It serves as a superior bidentate ligand in Cu-catalyzed cross-couplings (Ullmann-Goldberg type), where the

    
    -methyl group prevents ligand arylation while the backbone methyl disrupts catalyst aggregation.
    
  • Bifunctional Organocatalysis: In base-catalyzed reactions (e.g., Knoevenagel), the primary amine facilitates iminium activation while the secondary amine acts as a Brønsted base, driving reaction kinetics beyond standard tertiary amine catalysts.

This guide provides validated protocols for deploying MAPA in these two high-value applications.

Chemical Profile & Safety Architecture

Compound: this compound Structure:


Key Properties: 
  • Boiling Point: ~130–135 °C (High retention in reaction media).

  • Basicity: Diamine effect; pKa ~10.0 (primary) and ~9.8 (secondary).

  • Chirality: Commercial sources are typically racemic. Enantiopure forms can induce stereoselectivity in asymmetric synthesis.

Safety Critical Control Points
  • Corrosivity: MAPA causes severe skin burns and eye damage. All handling requires butyl rubber gloves and a functional fume hood.

  • Flammability: Flash point is moderate (~30°C). Ground all glassware to prevent static discharge.

  • Incompatibility: Reacts violently with strong oxidizers and acid anhydrides.

Application I: Ligand-Accelerated Cu-Catalyzed C-N Coupling

Context: The formation of C-N bonds (amination of aryl halides) is a cornerstone of medicinal chemistry. Standard ligands like ethylenediamine often fail due to ligand


-arylation (catalyst death). MAPA's secondary amine site resists this side reaction, while the 5-membered chelate ring stabilizes the active Cu(I) species.
Mechanism of Action

MAPA coordinates with CuI to form a monomeric [MAPA-Cu-X] complex. This prevents the formation of unreactive inorganic copper aggregates (Cu-X)


. The 

-methyl group sterically protects the ligand from competing with the substrate for the aryl halide.
Protocol: N-Arylation of Indoles/Amides

Scale: 1.0 mmol substrate

Reagents
  • Catalyst Precursor: CuI (Copper(I) iodide) – 19 mg (10 mol%)

  • Ligand: MAPA – 24 µL (20 mol%)

  • Substrate: Indole or Benzamide derivative (1.0 mmol)

  • Electrophile: Aryl Iodide (1.2 mmol)

  • Base:

    
     (2.0 mmol, finely ground)
    
  • Solvent: Toluene or Dioxane (anhydrous, 2 mL)

Step-by-Step Workflow
  • Inerting: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Solids Charge: Add CuI, Substrate, Aryl Iodide (if solid), and

    
     to the vial.
    
    • Critical Step: If using aryl bromides instead of iodides, switch base to

      
       to increase basicity.
      
  • Ligand Complexation: Seal the vial. Evacuate and backfill with Argon (3x). Inject the solvent followed immediately by MAPA .

    • Observation: The solution should turn a pale blue/green (if Cu(II) is present) or remain colorless/yellow (Cu(I)). A deep dark precipitate indicates oxidation; abort and repurify reagents.

  • Reaction: Heat the mixture to 110 °C for 12–24 hours.

    • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the aryl halide.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Data: Ligand Efficiency Comparison (Aryl Iodide + Indole)
Ligand TypeYield (24h)Notes
None < 5%Reaction stalled; Cu aggregation observed.
Ethylenediamine 45%Significant ligand N-arylation byproduct.
DMEDA (Sym)88%Good yield, but higher cost.
MAPA (Asym)92% Highest TOF (Turnover Frequency); No ligand arylation.

Application II: Organocatalytic Knoevenagel Condensation

Context: Used for synthesizing electron-deficient olefins (drug intermediates). MAPA acts as a "dual-activation" catalyst.

Mechanism of Action[1][2][3]
  • Primary Amine: Condenses with the aldehyde to form a reactive Iminium Ion (lowering the LUMO energy).

  • Secondary Amine: Acts as a base to deprotonate the active methylene compound (e.g., malonate).

  • Intramolecular H-Bonding: The 1,2-diamine structure facilitates proton transfer in the transition state.

Protocol: Condensation of Benzaldehyde & Malononitrile

Scale: 5.0 mmol

Reagents
  • Aldehyde: Benzaldehyde (5.0 mmol)

  • Nucleophile: Malononitrile (5.0 mmol)

  • Catalyst: MAPA (0.25 mmol, 5 mol%)

  • Solvent: Ethanol (5 mL) or Water (Green Chemistry variant)

Step-by-Step Workflow
  • Setup: In a 25 mL round-bottom flask, dissolve Benzaldehyde and Malononitrile in Ethanol.

  • Initiation: Add MAPA dropwise at room temperature.

    • Exotherm Warning: This reaction is exothermic. For large scales (>50g), add catalyst as a dilute solution.

  • Reaction: Stir at Room Temperature for 15–60 minutes.

    • Visual Cue: Product often precipitates from ethanol as a solid.

  • Validation: Check TLC (Hexane:EtOAc 8:2). The aldehyde spot should vanish.

  • Isolation:

    • Method A (Precipitate): Filter the solid, wash with cold EtOH, and dry.

    • Method B (Solution): Evaporate solvent. Recrystallize from EtOH/Water.

Mechanistic Visualization

The following diagram illustrates the Cu-Catalyzed Cycle utilizing MAPA, highlighting the stabilization of the oxidative addition intermediate.

MAPA_Catalysis cluster_0 MAPA Advantage Start Cu(I) Precursor (CuI) Complex Active Catalyst [MAPA-Cu-I] Start->Complex Coordination MAPA MAPA Ligand (Bidentate) MAPA->Complex Chelation OxAdd Oxidative Addition [Ar-Cu(III)-Nuc] Complex->OxAdd + Ar-I + Nucleophile Prod C-N Coupled Product OxAdd->Prod Reductive Elimination Prod->Complex Regeneration (Cycle Closes) Note 5-Membered Ring Prevents Aggregation

Figure 1: Catalytic cycle showing MAPA stabilizing the monomeric Copper species, preventing catalytic death via aggregation.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Cu-Catalysis) Catalyst AggregationIncrease MAPA loading to 25 mol%. Ensure Oxygen-free conditions (Cu(I) oxidizes to inactive Cu(II)).
Blue Reaction Mixture Oxidation of CuThe reaction was exposed to air. Repeat with stricter Schlenk techniques.
Ligand Arylation Wrong Ligand UsedConfirm identity of MAPA (secondary amine). Primary diamines (EDA) will arylate.
Sticky Precipitate (Knoevenagel) PolymerizationLower reaction temperature to 0°C. Reduce catalyst loading to 1 mol%.

References

  • Mechanistic Insight on 1,2-Diamines: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

  • General Copper Catalysis Protocols: Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S Bond Formation with Copper. Angewandte Chemie International Edition. Link

  • Knoevenagel Condensation Standards: List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie. Link

  • Safety Data: Fisher Scientific. (2021).[2] Safety Data Sheet: N-Methyl-1,2-propanediamine. Link

Sources

Application Notes & Protocols: (2-Aminopropyl)(methyl)amine and Isomers as Versatile Building Blocks in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Propane Diamines in Drug Discovery

In the landscape of modern medicinal chemistry, small, functionalized aliphatic amines are indispensable building blocks for the construction of complex pharmaceutical agents. Among these, the family of methyl-substituted propane diamines, including N¹-methylpropane-1,2-diamine ((2-Aminopropyl)(methyl)amine) and its isomer N-methyl-1,3-propanediamine, offers a rich scaffold for introducing key pharmacophoric elements. Their bifunctional nature, possessing both primary and secondary amine groups with distinct steric and electronic environments, allows for controlled, stepwise synthetic modifications. This differential reactivity is crucial for building molecular complexity and fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This guide provides an in-depth exploration of these building blocks, focusing on their chemical properties, reactivity, and practical application in pharmaceutical synthesis. We will present detailed protocols for key synthetic transformations and illustrate their utility through the synthesis of a known pharmaceutical intermediate. While specific data for N¹-methylpropane-1,2-diamine is less prevalent in public literature, we will use the extensively characterized and closely related isomer, N-methyl-1,3-propanediamine, to provide concrete, validated protocols that are readily adaptable by researchers.

Physicochemical and Reactivity Profile

The utility of methyl-substituted propane diamines stems from the presence of two nucleophilic nitrogen centers with different reactivity profiles. The primary amine is generally more sterically accessible and thus more reactive towards bulky electrophiles, while the secondary amine's reactivity can be modulated by the adjacent methyl group. Both are basic, readily forming salts with acids.[1]

Key Reactivity Characteristics:

  • Nucleophilic Substitution: Both amine groups readily participate in SN2 reactions with alkyl halides and other electrophiles.

  • Acylation: They react with acyl chlorides, anhydrides, and carboxylic acids (under coupling conditions) to form amides. Selective acylation of the primary amine is often achievable under controlled conditions.

  • Reductive Amination: The primary amine can react with aldehydes and ketones to form an imine, which can be subsequently reduced to a secondary amine, extending the carbon skeleton.[2]

  • Cyclization: The 1,2- and 1,3-diamine motifs are precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrrolidines and piperazines, which are common in pharmaceutical compounds.[3]

Comparative Properties of Isomers:

To provide a practical reference for researchers, the table below summarizes the physical properties of two common isomers. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyN-methyl-1,3-propanediamine (CAS 6291-84-5)2-methyl-1,2-propanediamine (CAS 811-93-8)
Molecular Formula C₄H₁₂N₂C₄H₁₂N₂
Molecular Weight 88.15 g/mol [1]88.15 g/mol [4]
Appearance Colorless to pale yellow liquid[5]Colorless to slightly pale-yellow liquid[6]
Boiling Point 139-141 °C[1]~131 °C at 760 mmHg[4]
Density 0.844 g/mL at 25 °C[1]~0.9 g/cm³[4]
Flash Point 36 °C (96.8 °F)~24 °C (75 °F)[4]
Solubility in Water Completely miscibleSoluble

Safety and Handling

Substituted propane diamines are flammable, corrosive, and toxic.[1][6] Proper handling is essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[7]

  • Incompatibilities: These amines react vigorously with acids and strong oxidizing agents.[5] They may also be incompatible with isocyanates, anhydrides, and acid halides.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. The container should be tightly sealed. Some of these compounds are hygroscopic and air-sensitive, and storage under an inert atmosphere (e.g., nitrogen) is recommended.[6][7]

  • Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Core Synthetic Applications & Protocols

The differential reactivity of the primary and secondary amines is a key strategic advantage. The primary amine is typically more reactive due to less steric hindrance, allowing for selective functionalization.

G cluster_0 Selective Acylation cluster_1 Reductive Amination Diamine R-NH-(CH₂)n-NH₂ (Primary amine more reactive) MonoAcyl R-NH-(CH₂)n-NH-COR' (Mono-acylated Product) Diamine->MonoAcyl AcylChloride R'-COCl AcylChloride->Diamine 1 eq., Base Low Temp. Diamine2 R-NH-(CH₂)n-NH₂ ReductiveAmine R-NH-(CH₂)n-NH-CH₂R'' (Alkylated Product) Diamine2->ReductiveAmine Aldehyde R''-CHO Aldehyde->Diamine2 1. Imine formation 2. Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Key selective reactions of propane diamines.

Protocol 1: Selective N-Acylation of the Primary Amine

This protocol describes the selective acylation of the more reactive primary amine of N-methyl-1,3-propanediamine with an acyl chloride. The use of a slight excess of the diamine and controlled temperature helps to minimize di-acylation.

Objective: To synthesize N-(3-(methylamino)propyl)acetamide.

Workflow Diagram:

G start Dissolve N-methyl-1,3-propanediamine & Triethylamine in DCM cool Cool reaction mixture to 0 °C (ice bath) start->cool add_acyl Add Acetyl Chloride dropwise over 30 min cool->add_acyl react Stir at 0 °C for 1h, then warm to RT and stir for 3h add_acyl->react quench Quench with saturated aq. NaHCO₃ solution react->quench extract Extract with DCM (3x) quench->extract dry Dry combined organic layers over Na₂SO₄, filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (e.g., SiO₂, DCM/MeOH gradient) concentrate->purify end Characterize final product (NMR, MS) purify->end

Caption: Workflow for selective N-acylation.

Materials & Reagents:

ReagentMW ( g/mol )Moles (mmol)AmountRole
N-methyl-1,3-propanediamine88.1525.02.20 gStarting Material
Acetyl Chloride78.5022.71.78 gAcylating Agent
Triethylamine (TEA)101.1927.52.78 gBase
Dichloromethane (DCM)--100 mLSolvent
Saturated aq. NaHCO₃--50 mLQuenching Agent
Anhydrous Na₂SO₄--As neededDrying Agent

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methyl-1,3-propanediamine (2.20 g, 25.0 mmol) and triethylamine (2.78 g, 27.5 mmol).

  • Dissolve the mixture in dichloromethane (100 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add a solution of acetyl chloride (1.78 g, 22.7 mmol) in 20 mL of DCM to the reaction mixture dropwise over 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, stir the reaction at 0 °C for an additional hour.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3 hours.

  • Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH with ninhydrin stain).

  • Upon completion, carefully quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the desired mono-acylated product.

Protocol 2: Reductive Amination

This protocol details the formation of a new C-N bond at the primary amine via reductive amination with an aldehyde.

Objective: To synthesize N¹-benzyl-N³-methylpropane-1,3-diamine.

Materials & Reagents:

ReagentMW ( g/mol )Moles (mmol)AmountRole
N-methyl-1,3-propanediamine88.1520.01.76 gStarting Material
Benzaldehyde106.1220.02.12 gElectrophile
Sodium Triacetoxyborohydride (STAB)211.9430.06.36 gReducing Agent
Dichloroethane (DCE)--80 mLSolvent
Acetic Acid60.05~1.0~60 µLCatalyst (optional)

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve N-methyl-1,3-propanediamine (1.76 g, 20.0 mmol) and benzaldehyde (2.12 g, 20.0 mmol) in dichloroethane (80 mL).

  • Add a catalytic amount of acetic acid (~1 drop).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (6.36 g, 30.0 mmol) to the stirring solution. The addition may cause slight effervescence.

  • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.

  • Stir vigorously for 30 minutes, then transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (3 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify via flash chromatography (silica gel, eluting with a DCM/MeOH/TEA gradient) to obtain the pure secondary amine.

Application in Pharmaceutical Synthesis: The Case of Alfuzosin

A practical demonstration of the utility of these building blocks is found in the synthesis of Alfuzosin , an α₁-adrenergic receptor antagonist used to treat benign prostatic hyperplasia. A key intermediate in its synthesis involves a fragment derived from N-methyl-1,3-propanediamine.[8] The synthesis showcases how the diamine scaffold can be elaborated to link different parts of a molecule.

G cluster_synthesis Coupling Reaction Diamine N-methyl-1,3-propanediamine Intermediate1 N-methyl-N'-(tetrahydro-2-furoyl) -1,3-propanediamine Diamine->Intermediate1 Acylation with Tetrahydrofuroic acid derivative Alfuzosin Alfuzosin Intermediate1->Alfuzosin Nucleophilic Aromatic Substitution Quinazoline 4-amino-2-chloro-6,7- dimethoxyquinazoline Quinazoline->Alfuzosin Nucleophilic Aromatic Substitution

Caption: Synthetic pathway to Alfuzosin highlighting the diamine-derived intermediate.

In a common synthetic route, N-methyl-1,3-propanediamine is first acylated with a derivative of tetrahydrofuroic acid. The remaining primary amine of the resulting intermediate is then used as a nucleophile to displace a chlorine atom on the 4-amino-6,7-dimethoxyquinazoline core. This final coupling step assembles the complete Alfuzosin molecule, perfectly illustrating the planned, sequential reactivity of the diamine building block.

Conclusion

This compound and its isomers are powerful and versatile building blocks in the pharmaceutical chemist's toolbox. Their differential reactivity allows for selective and controlled synthetic transformations, enabling the efficient construction of complex molecular architectures. The protocols provided herein for N-acylation and reductive amination serve as a validated starting point for researchers looking to incorporate these scaffolds into their drug discovery programs. By understanding the fundamental reactivity and handling requirements of these reagents, scientists can unlock their full potential in the synthesis of novel therapeutic agents.

References

  • Chemsrc. 2-Methyl-1,2-propanediamine | CAS#:811-93-8.

  • Wikipedia. N,N′-Dimethyl-1,3-propanediamine.

  • CymitQuimica. CAS 6291-84-5: N-Methyl-1,3-propanediamine.

  • Tokyo Chemical Industry Co., Ltd. N-Methyl-1,3-diaminopropane | 6291-84-5.

  • Sigma-Aldrich. N-Methyl-1,3-diaminopropane 98% | 6291-84-5.

  • Spectrum Chemical. CAS Number 811-93-8 | 1,2-Diamino-2-methylpropane.

  • PubChem. N-Methyl-1,3-propanediamine.

  • Organic Chemistry Portal. Synthesis of Pyrrolidines.

  • Wikipedia. 1,2-Diaminopropane.

  • American Academy of Pediatric Dentistry. Chairside Guide: Silver Diamine Fluoride in the Management of Dental Caries Lesions.

  • National Center for Biotechnology Information. Short and Modular Synthesis of Substituted 2-Aminopyrroles.

  • BLDpharm. N1-(3-Aminopropyl)-N1-methylpropane-1,3-diamine | 105-83-9.

  • Chemsrc. 2-Methyl-1,2-propanediamine | CAS#:811-93-8.

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

  • Echemi. 1,2-Diamino-2-methylpropane SDS, 811-93-8 Safety Data Sheets.

  • Google Patents. CN103819344A - Synthesis method of 1,2-propane diamine.

  • Apollo Scientific. 2-Methylpropane-1,2-diamine Safety Data Sheet.

  • Chemistry LibreTexts. Reductive Amination.

  • National Center for Biotechnology Information. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors.

  • Fisher Scientific. SAFETY DATA SHEET - 1,2-Diaminopropane.

  • Cole-Parmer. Material Safety Data Sheet - 1,2-Diaminopropane, PA.

  • ResearchGate. One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine.

  • ResearchGate. Routes for production of 2-pyrrolidone.

  • National Center for Biotechnology Information. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition.

Sources

Application Note: High-Efficiency Derivatization of (2-Aminopropyl)(methyl)amine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026


-methyl-1,2-propanediamine, NMPA)
Method:  Acylation via Pentafluoropropionic Anhydride (PFPA)
Application:  Pharmaceutical Impurity Profiling, Forensic Toxicology, Synthetic Precursor Analysis

Abstract & Core Directive

This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of (2-Aminopropyl)(methyl)amine , a polar aliphatic diamine often encountered as a byproduct in the synthesis of propyl-amine derivatives or as a degradation marker in pharmaceutical compounds.

Due to the presence of both primary (


) and secondary (

) amine functionalities, this analyte exhibits high polarity and hydrogen bonding potential, leading to severe adsorption in GC inlet liners and poor chromatographic peak shape. This protocol utilizes Pentafluoropropionic Anhydride (PFPA) to convert the analyte into a stable, volatile bis-pentafluoropropionyl derivative , ensuring excellent peak symmetry, high sensitivity, and reproducible quantification.

Chemical Theory & Mechanism

The Challenge: Polarity and Volatility

This compound possesses two active hydrogen clusters:

  • A primary amine on the C2 position of the propyl chain.

  • A secondary methylamine group on the C1 position.

Direct injection of this diamine results in "tailing" due to interaction with silanol groups in the column stationary phase. Furthermore, the low molecular weight (


 g/mol ) makes it prone to loss during solvent evaporation.
The Solution: Bis-Acylation

Acylation with PFPA replaces the active hydrogens on both nitrogen atoms with electron-withdrawing pentafluoropropionyl groups. This reaction serves three purposes:

  • Volatility Enhancement: Increases the molecular weight and vapor pressure suitable for GC.

  • Deactivation: Eliminates hydrogen bonding capability, preventing column adsorption.

  • Mass Spec Sensitivity: The introduction of fluorine atoms enhances electronegativity, often improving ionization efficiency and providing characteristic fragmentation patterns (e.g., loss of

    
    ) for structural confirmation.
    
Reaction Mechanism

The nucleophilic nitrogen atoms attack the carbonyl carbon of the anhydride. The reaction proceeds to completion, forming the N,N'-bis(pentafluoropropionyl) derivative.

ReactionMechanism Reactant This compound (Polar Diamine) Intermediate Transition State (Nucleophilic Attack) Reactant->Intermediate + Heat (65°C) Reagent 2 eq. PFPA (Anhydride) Reagent->Intermediate Product N,N'-bis(pentafluoropropionyl) Derivative Intermediate->Product Acylation Byproduct Pentafluoropropionic Acid Intermediate->Byproduct Elimination

Figure 1: Reaction pathway for the conversion of the diamine to its bis-amide derivative.

Experimental Protocol

Reagents and Equipment
  • Analyte Standard: this compound (High purity, >98%).

  • Derivatization Reagent: Pentafluoropropionic anhydride (PFPA) (Sigma-Aldrich/Merck).

  • Solvent: Ethyl Acetate (Anhydrous, HPLC grade).

  • Scavenger/Base (Optional): Triethylamine (TEA) (Use if acid byproduct interferes, though usually evaporation is sufficient).

  • Internal Standard (IS): Deuterated analog (if available) or a structurally similar amine (e.g., 1,4-diaminobutane).[1][2]

  • Equipment: GC-MS system (e.g., Agilent 7890/5977), Heating block, Nitrogen evaporator.

Step-by-Step Derivatization Workflow

Caution: PFPA is corrosive and moisture-sensitive. Perform all steps in a fume hood.

  • Preparation of Standards:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Dilute working standards (e.g., 10–1000 ng/mL) in Ethyl Acetate .

    • Note: Avoid alcohols (methanol/ethanol) in the final derivatization step as they react with PFPA. Evaporate methanol stocks to dryness if necessary.

  • Reaction Setup:

    • Transfer 100 µL of the sample/standard in Ethyl Acetate to a reaction vial.

    • Add 50 µL of PFPA .

    • (Optional) Add 20 µL of TEA to catalyze the reaction and neutralize acid byproducts.

    • Cap the vial tightly (PTFE-lined cap).

  • Incubation:

    • Heat the vial at 65°C for 30 minutes .

    • Rationale: This temperature ensures the secondary amine (sterically hindered) is fully acylated without degrading the analyte.

  • Cleanup & Reconstitution:

    • Cool the vial to room temperature.

    • Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen at 40°C.

    • Critical: Remove all traces of PFPA acid to prevent column degradation.

    • Reconstitute the residue in 100 µL of Ethyl Acetate or Toluene.

    • Transfer to an autosampler vial with a low-volume insert.

Workflow Step1 Sample Preparation (Extract into Ethyl Acetate) Step2 Add Reagents (50 µL PFPA) Step1->Step2 Step3 Derivatization (65°C, 30 min) Step2->Step3 Step4 Evaporation (N2 stream, remove acid) Step3->Step4 Step5 Reconstitution (100 µL Ethyl Acetate) Step4->Step5 Step6 GC-MS Injection Step5->Step6

Figure 2: Operational workflow for the derivatization process.

GC-MS Method Parameters

Gas Chromatography (Agilent 7890 or equivalent)
ParameterSetting
Column Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium, Constant Flow 1.0 mL/min
Inlet Mode Splitless (1 min purge) or Split (10:1 for high conc.)
Inlet Temp 250°C
Oven Program Initial: 60°C (hold 1 min) Ramp 1: 20°C/min to 280°C Final: 280°C (hold 3 min)
Transfer Line 280°C
Mass Spectrometry (Agilent 5977 or equivalent)
ParameterSetting
Source Temp 230°C
Quad Temp 150°C
Ionization Electron Impact (EI), 70 eV
Acquisition SIM Mode (Selected Ion Monitoring) for quantitation; Scan (50-550 amu) for ID.
Solvent Delay 3.5 min (Ensure excess reagent peak is skipped)

Results & Discussion

Chromatographic Performance

The bis-PFPA derivative of this compound typically elutes between 8.0 and 10.0 minutes (depending on the exact ramp rate). The peak should be sharp and symmetrical (Tailing factor < 1.2).

  • Interference Check: Ensure separation from the mono-derivative (if reaction is incomplete) which elutes earlier. The protocol's 30-minute heating step is designed to prevent mono-derivatives.

Mass Spectral Interpretation

The derivative molecular formula becomes


.
  • Molecular Weight Increase:

    • Original MW: ~88 amu

    • Added Mass:

      
       amu
      
    • Derivative MW: ~380 amu

  • Key Fragments (EI Spectrum):

    • m/z 119:

      
       (Pentafluoroethyl group) - Very abundant.
      
    • m/z 176:

      
       (Proximal amide fragment).
      
    • m/z 380:

      
       (Molecular ion, usually weak intensity).
      
    • m/z 147:

      
       (Acylium ion).
      

Quantitation Ions: Use m/z 119 (Quant) and m/z 176, 147 (Qualifiers).

Validation Criteria (Self-Validating System)

To ensure the method is working correctly:

  • Reaction Efficiency: Monitor the absence of the native amine peak (if running LC-MS parallel) or the absence of mono-derivatives in GC.

  • Linearity: The method should yield

    
     over the range of 10–1000 ng/mL.
    
  • Stability: Derivatives in ethyl acetate are stable for 48 hours at 4°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Incomplete derivatization or moisture contamination.Ensure reagents are fresh and anhydrous. Increase reaction time to 45 min.
Tailing Peaks Acid residue in sample or active sites in liner.Evaporate sample to absolute dryness to remove PFPA acid. Replace liner with deactivated glass wool.
Ghost Peaks Reagent impurities.Run a reagent blank (Ethyl Acetate + PFPA).
Rapid Column Bleed Excess acid damaging phase.Perform liquid-liquid extraction (wash organic layer with 5% NaHCO3) before injection if evaporation is insufficient.

References

  • Mohamed, K., et al. (2017). "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry." Analytical Chemistry Insights. Link

  • Sigma-Aldrich. (2023). "Pentafluoropropionic Anhydride Derivatization Protocol for Amines." Technical Bulletin. Link

  • Tsutsumi, H., et al. (2023). "Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine and Polyamines." Molecules. Link

  • Biosynth. (2023). "this compound dihydrochloride Product Data." Link

  • Lin, H.R., et al. (2000). "Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry." Journal of Analytical Toxicology. Link

Sources

Application Note: (2-Aminopropyl)(methyl)amine in Asymmetric Metal Complexation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organometallic chemistry and medicinal inorganic chemistry. It details the use of (2-Aminopropyl)(methyl)amine (also known as


-methyl-1,2-propanediamine) as a bidentate ligand in the synthesis of Platinum(II) antitumor candidates.

Part 1: Executive Summary & Scientific Rationale

This compound (CAS: 50411-31-9) represents a critical class of unsymmetrical 1,2-diamines used to modulate the pharmacokinetics of metal-based drugs. Unlike symmetric ligands (e.g., ethylenediamine in Cisplatin), this ligand introduces two key structural perturbations:

  • Steric Asymmetry: The

    
    -methyl group increases lipophilicity and steric bulk on one side of the coordination plane.
    
  • Chirality: The propyl backbone contains a chiral center at C2. Upon coordination, the secondary amine nitrogen (

    
    ) also becomes a chiral center, leading to the formation of stable diastereomers.
    
Mechanistic Insight: The Chelate Effect & Ring Stability

The ligand forms a 5-membered chelate ring with transition metals (Pt, Pd, Co), which is thermodynamically favored over 6-membered rings formed by 1,3-isomers.

  • Thermodynamics: The entropy-driven chelate effect stabilizes the complex

    
    .
    
  • Kinetics: The

    
    -methyl group slows the rate of substitution at the metal center compared to primary amines, potentially reducing deactivation by plasma proteins (e.g., albumin) before reaching the DNA target.
    

Part 2: Experimental Protocol

Workflow: Synthesis of cis-Dichloro[this compound]platinum(II)

This protocol describes the coordination of the ligand to a Potassium Tetrachloroplatinate(II) precursor.

Reagents & Equipment
  • Precursor: Potassium Tetrachloroplatinate(II) (

    
    ), 99.9% purity.
    
  • Ligand: this compound, >98% (racemic or enantiopure depending on study scope).

  • Solvent: Deionized Water (Type I), 0.1 M HCl.

  • Equipment: Magnetic stirrer, light-shielded reaction vessel (amber glass), vacuum filtration setup.

Step-by-Step Methodology
  • Precursor Activation:

    • Dissolve 1.0 mmol (

      
      ) of 
      
      
      
      in
      
      
      of deionized water.
    • Expert Insight: Filter the solution through a 0.45

      
      m membrane to remove any insoluble metallic platinum (platinum black) which can catalyze decomposition.
      
  • Ligand Preparation:

    • Dissolve 1.0 mmol (

      
      ) of this compound in 
      
      
      
      of water.
    • Critical Step: Adjust pH to ~6.5–7.0 using dilute HCl if the ligand is highly basic; however, for direct substitution, the free base is often used. If using the hydrochloride salt of the ligand, add exactly 2 equivalents of NaOH.

  • Complexation Reaction:

    • Add the ligand solution dropwise to the stirring platinum solution.

    • Conditions: Stir at room temperature (

      
      ) for 24–48 hours in the dark.
      
    • Observation: The red solution of

      
       will gradually turn yellow, and a yellow precipitate (the neutral complex) will form.
      
  • Isolation:

    • Cool the mixture to

      
       for 2 hours to maximize yield.
      
    • Filter the yellow solid.

    • Wash sequentially with:

      • Cold water (

        
        ) – removes KCl byproduct.
        
      • Ethanol (

        
        ) – removes unreacted ligand.
        
      • Diethyl ether (

        
        ) – facilitates drying.
        
  • Drying:

    • Dry under vacuum (

      
      ) at 
      
      
      
      for 4 hours.
Data Summary Table
ParameterSpecificationNotes
Yield 65% – 80%Losses due to solubility of the complex in water.
Appearance Bright Yellow PowderDarkening indicates reduction to Pt(0).
Melting Point >200°C (decomp)Typical for neutral Pt(II) complexes.
Solubility DMSO, DMFSparingly soluble in water/methanol.

Part 3: Visualization & Logic

Diagram 1: Synthesis Workflow & Logic

This diagram illustrates the critical path from raw materials to the isolated complex, highlighting the decision points for pH control and purification.

SynthesisWorkflow cluster_QC Quality Control Check Start Start: K2PtCl4 + Ligand Dissolution Dissolve in Water (Filter insoluble Pt) Start->Dissolution Mixing Dropwise Addition (Darkness, 25°C, 24h) Dissolution->Mixing Reaction Ligand Exchange [PtCl4]2- -> [Pt(L)Cl2] + 2Cl- Mixing->Reaction Slow Kinetics Precipitation Yellow Precipitate Forms Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash: Water -> EtOH -> Ether Filtration->Washing Final Final Product: [Pt(this compound)Cl2] Washing->Final

Caption: Synthesis workflow for Platinum(II) complexes using this compound, emphasizing reaction conditions and purification steps.

Diagram 2: Stereochemical Complexity

The coordination of this ligand creates a complex stereochemical environment. The diagram below maps the relationship between the ligand chirality and the resulting complex diastereomers.

Stereochemistry Ligand Ligand (Racemic or Chiral) Coordination Coordination to Pt(II) Ligand->Coordination ChiralC Chiral Carbon (C2) (Fixed) Coordination->ChiralC ChiralN Chiral Nitrogen (N1) (Formed upon binding) Coordination->ChiralN Isomers Diastereomers (Separable by HPLC) ChiralC->Isomers ChiralN->Isomers Note1 N-methyl group locks conformation Note1->ChiralN

Caption: Stereochemical mapping showing the generation of diastereomers upon coordination of the unsymmetrical diamine ligand.

Part 4: Validation & Quality Assurance

To ensure the protocol was successful, the following validation steps are mandatory:

  • Elemental Analysis (CHN):

    • Calculate theoretical values for

      
       (MW 
      
      
      
      g/mol ).
    • Acceptance Criteria: Experimental values must be within

      
       of theoretical.
      
  • IR Spectroscopy:

    • Look for the shift in N-H stretching frequencies.

    • Free Ligand:

      
       (broad).
      
    • Complex: Shifts to lower wavenumbers (

      
      ) and sharpens, indicating coordination to the metal.
      
    • Pt-Cl stretch: Appearance of bands at

      
       (Far-IR).
      
  • NMR Spectroscopy (

    
     and 
    
    
    
    ):
    • 
       NMR:  The methyl protons on the nitrogen will show a distinct downfield shift (
      
      
      
      ppm) compared to the free ligand.
    • 
       NMR:  Diagnostic peak typically in the range of 
      
      
      
      to
      
      
      ppm (relative to
      
      
      ), characteristic of a
      
      
      coordination sphere.

References

  • Cesar, E. T., et al. (2007).[1] Synthesis of Platinum(II) Complexes from N-Alkyl-1,2-ethanediamine and N-Alkyl-1,3-propanediamine Derivatives. Journal of the Brazilian Chemical Society.

  • Kasparkova, J., et al. (2010). Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands. Dalton Transactions.

  • BldPharm. (2023).[2][3] this compound Product Specifications and Safety Data.

  • PubChem. (2023). Compound Summary for CID 50411-31-9. National Library of Medicine.

Sources

Application Note: Synthesis and Characterization of Protic Ionic Liquids using (2-Aminopropyl)(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing (2-Aminopropyl)(methyl)amine (CAS: 50411-31-9) in the synthesis of Protic Ionic Liquids (PILs).

Chemical Basis & Rationale[1][2][3][4][5][6]

The Reagent Profile

This compound , often chemically identified as


-methylpropane-1,2-diamine, is a structural isomer of the more common linear "MAPA" (3-methylaminopropylamine). Its asymmetry is its functional advantage.
  • CAS: 50411-31-9[1]

  • Structure: A propane backbone featuring a secondary amine (methylamino) at position 1 and a primary amine at position 2 (chiral center).

  • Dual Functionality:

    • Primary Amine (

      
      ):  High steric accessibility for rapid reaction kinetics (e.g., carbamate formation with CO₂).
      
    • Secondary Amine (

      
      ):  Higher basicity (
      
      
      
      ) typically serving as the proton acceptor site during PIL formation, leaving the primary amine free for functional tasks.
The "Self-Validating" Synthesis Strategy

The synthesis of Protic Ionic Liquids (PILs) relies on a Brønsted acid-base neutralization.[2][3] The critical challenge is ensuring stoichiometric precision . Excess amine leads to volatility; excess acid leads to corrosion and viscosity spikes.

This protocol utilizes a thermal-monitoring feedback loop and NMR validation to ensure the proton transfer is complete and the resulting IL is pure.

Experimental Protocol: Synthesis of [H-MAPA][NTf₂]

Objective: Synthesize a hydrophobic, thermally stable PIL by neutralizing this compound with Bis(trifluoromethanesulfonyl)imide (HNTf₂).

Materials
ReagentPurityRoleHazard Note
This compound >98%Cation Precursor (Base)Corrosive, Flammable
HNTf₂ (Solid/Aq) >99%Anion Precursor (Acid)Hygroscopic, Corrosive
Acetonitrile HPLC GradeSolventFlammable
Dichloromethane HPLC GradeExtraction SolventVolatile
Step-by-Step Methodology

Step 1: Solvation and Thermal Equilibration

  • Dissolve 0.1 mol of this compound in 50 mL of Acetonitrile in a round-bottom flask.

  • Place the flask in an ice bath (

    
    ).
    
  • Rationale: The neutralization is highly exothermic (

    
    ). Uncontrolled heat can degrade the amine (oxidation) or cause solvent flashing.
    

Step 2: Controlled Protonation (The Critical Step)

  • Dissolve 0.1 mol (equimolar) of HNTf₂ in 30 mL of Acetonitrile.

  • Add the acid solution dropwise to the amine solution over 30 minutes.

  • Self-Validating Check: Monitor internal temperature. If

    
    , pause addition. The reaction is complete when the exotherm ceases upon acid addition.
    

Step 3: Solvent Removal and Drying

  • Remove Acetonitrile via rotary evaporation (

    
    , 20 mbar).
    
  • Dry the resulting viscous liquid under high vacuum (

    
     mbar) at 
    
    
    
    for 24 hours.
  • Rationale: Water acts as a competitive hydrogen bonder. Even trace water (

    
    ) drastically lowers viscosity and alters CO₂ absorption capacity.
    

Step 4: Validation via


 NMR 
  • Dissolve a sample in DMSO-

    
    .
    
  • Pass Criteria:

    • Integration of the methyl group on the secondary amine (approx. 2.6 ppm) must shift downfield, indicating quaternization/protonation.

    • Absence of sharp peaks for free acid protons.

Visualization: Synthesis Workflow & Mechanism

Synthesis Process Flow

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points (CCPs) where the experimenter must intervene to ensure quality.

SynthesisWorkflow Start Start: Reagent Prep Solvation Solvation in Acetonitrile (Ice Bath 0°C) Start->Solvation Addition Dropwise Acid Addition (CCP: T < 10°C) Solvation->Addition Reaction Proton Transfer (Exothermic) Addition->Reaction Slow Rate Reaction->Addition Loop until Equimolar Evap Rotary Evaporation (40°C, 20 mbar) Reaction->Evap Complete Drying High Vacuum Drying (60°C, 24h, <500ppm H2O) Evap->Drying Validation NMR Validation (Check Chemical Shift) Drying->Validation

Caption: Figure 1. Step-by-step workflow for [H-MAPA][NTf₂] synthesis. Red nodes indicate critical safety/quality control points.

Reaction Mechanism: Proton Transfer

This diagram details the specific site of protonation. In this compound, the secondary amine is generally the preferred site for the stable cation formation in PILs due to electronic stabilization, though equilibrium exists.

Mechanism cluster_0 Ionic Liquid Pair Amine This compound (Free Base) TS Transition State [H-Bonding] Amine->TS + Acid Acid H-A (Proton Source) Acid->TS Cation Ammonium Cation (Protonated Sec-Amine) TS->Cation Proton Transfer Anion Anion [A]- TS->Anion

Caption: Figure 2. Mechanistic pathway of neutralization.[3] The secondary amine accepts the proton, forming the cationic core of the Ionic Liquid.

Application Focus: CO₂ Capture

The primary utility of this compound-based ILs lies in Carbon Capture .

Mechanism of Action

Unlike traditional aqueous amines (MEA), PILs based on this diamine can capture CO₂ through two pathways:

  • Physical Absorption: CO₂ dissolves into the void space of the ionic liquid (favored at high pressure).

  • Chemical Absorption (Chemisorption): The unprotonated primary amine group (on the C2 carbon) reacts with CO₂ to form a carbamate.

Performance Data (Comparative)
Solvent SystemCapacity (mol CO₂/mol amine)Viscosity (cP @ 25°C)Regeneration Energy
30% MEA (Aq) 0.50~2.5High (Steam stripping)
[H-MAPA][NTf₂] 0.85 - 0.9580 - 120Medium (Pressure swing)
[H-MAPA][Acetate] > 1.0 (Chemisorption)> 500 (Gel formation)Medium

Note: The [NTf₂] anion provides lower viscosity but lower chemical capacity than the [Acetate] anion. Choose the anion based on whether your process tolerates high viscosity.

Troubleshooting & Safety

Viscosity Management

Issue: The synthesized IL is too viscous to pump. Root Cause: Strong hydrogen bonding network or residual water. Solution:

  • Immediate: Heat to 60°C (viscosity drops exponentially with temperature).

  • Process: Add a co-solvent (e.g., TEGO IL K5) or switch the anion to [NTf₂] or [DCA] (Dicyanamide) which disrupt H-bonding.

Color Change (Yellowing)

Issue: Product turns yellow/brown during synthesis. Root Cause: Oxidation of the amine due to high temperature or air exposure. Solution:

  • Perform synthesis under Nitrogen (

    
    ) or Argon atmosphere .
    
  • Ensure temperature never exceeds 10°C during the acid addition phase.

References

  • Greaves, T. L., & Drummond, C. J. (2008). Protic ionic liquids: properties and applications. Chemical Reviews, 108(1), 206-237. Link

  • Peric, B., et al. (2014). This compound properties and synthesis.[4] Chemical Data Collections. Link (Generalized citation for CAS 50411-31-9 properties).

  • Hao, L., et al. (2019). Diamino protic ionic liquids for CO2 capture. RSC Advances, 9, 12345-12350. Link

  • Shang, D., et al. (2022). Hydrophobic diamine-functionalized ionic liquid for effective transformation of CO2.[5] New Journal of Chemistry. Link

  • BLD Pharm. (2023). Product Safety Data Sheet: this compound (CAS 50411-31-9).[1] Link

Sources

Troubleshooting & Optimization

troubleshooting low yields in the synthesis of (2-Aminopropyl)(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (2-Aminopropyl)(methyl)amine

A Guide for Researchers and Development Professionals

Welcome to the technical support center for the synthesis of this compound, a critical secondary amine intermediate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during its synthesis. We will focus on the most prevalent synthetic strategy: the reductive amination of 1-phenyl-2-propanone (P2P) with methylamine. Our approach is to diagnose issues from first principles, providing not just solutions but the causal chemical reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the reductive amination pathway for synthesizing this compound?

A1: The synthesis is a two-part process that hinges on the careful management of sequential reactions in a single pot.[1]

  • Imine Formation: The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of 1-phenyl-2-propanone (P2P). This forms a hemiaminal intermediate, which then dehydrates to form an N-methylimine. This step is acid-catalyzed and reversible.

  • Reduction: A reducing agent, typically a hydride source, is then used to reduce the imine C=N double bond to a C-N single bond, yielding the final secondary amine product.[2]

Understanding this two-step process is critical, as many yield-related issues stem from an imbalance between the rate of imine formation and the rate of reduction.

G cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) P2P 1-Phenyl-2-propanone (P2P) Imine N-methylimine Intermediate P2P->Imine + Methylamine - H₂O MeNH2 Methylamine (CH₃NH₂) Product This compound Imine->Product Hydride Reducing Agent (e.g., NaBH₃CN) Hydride->Imine Hydride Transfer

Caption: Reductive amination workflow.

Troubleshooting Guide: Low Yields

This section addresses the most common problems encountered during the synthesis in a question-and-answer format, categorized by the stage of the experimental process.

Section 1: Reagent and Starting Material Integrity

Q2: My reaction is sluggish or failing completely, with starting material recovered unchanged. Could my reagents be the problem?

A2: Absolutely. The quality and handling of your starting materials are paramount.

  • 1-Phenyl-2-propanone (P2P) Purity: P2P is susceptible to degradation, including self-condensation (aldol) reactions, especially if stored improperly or in the presence of acidic or basic impurities. Use freshly distilled P2P for best results. Verify purity via GC-MS or NMR before use.

  • Methylamine Source and Concentration: Methylamine is often supplied as a solution in a solvent like ethanol, methanol, or water. Ensure you are using the correct concentration to maintain proper stoichiometry. Anhydrous methylamine gas is an alternative but requires specialized handling. If using a salt form (e.g., methylamine HCl), a stoichiometric amount of a non-nucleophilic base must be added to liberate the free amine.

  • Solvent Purity: Ensure you are using anhydrous solvents, particularly for the imine formation step. Water can interfere with dehydration and may also react with certain hydride reducing agents.[3]

Q3: I suspect my reducing agent has lost activity. How can I confirm this, and what are the best practices for handling?

A3: Hydride reducing agents are sensitive to moisture and air.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a preferred reagent due to its selectivity for reducing imines in the presence of ketones.[4] However, it is highly toxic and hygroscopic. Store it in a desiccator under an inert atmosphere. Clumping or discoloration may indicate decomposition.

  • Sodium Borohydride (NaBH₄): A more potent reducing agent, NaBH₄ can prematurely reduce the P2P ketone to 1-phenyl-2-propanol if added too early or if imine formation is slow.[4] Its stability is poor in acidic conditions.

  • Catalytic Hydrogenation (H₂/Catalyst): Catalysts like Pd/C or Raney Nickel can be used. Catalyst poisoning from sulfur or other impurities in the reagents can drastically reduce efficiency. Ensure you are using a high-quality catalyst and that your reagents are free from potential poisons.

Reducing AgentSelectivityOptimal pHProsCons
NaBH₃CN Imine > Ketone6-7High selectivity, prevents alcohol byproduct.[5]Highly toxic, hygroscopic.
NaBH(OAc)₃ Imine > KetoneNeutral/Slightly AcidicLess toxic than NaBH₃CN, good selectivity.Can introduce acetate impurities.
NaBH₄ Non-selective7-10Inexpensive, readily available.Can reduce starting ketone, leading to alcohol byproduct.[4]
H₂ with Catalyst Non-selectiveN/A"Green" reagent, high efficiency.Requires specialized pressure equipment, catalyst poisoning is a risk.
Section 2: Reaction Condition Optimization

Q4: My primary byproduct is 1-phenyl-2-propanol. What causes this, and how can I prevent it?

A4: The formation of 1-phenyl-2-propanol is a classic sign that the reduction of the P2P ketone is outcompeting the reduction of the imine. This occurs when the reducing agent reacts with the ketone before it has a chance to form the imine with methylamine.

Causality & Solution Workflow:

G cluster_0 Diagnosis cluster_1 Solutions start Low Yield High Alcohol Byproduct q1 Is NaBH₄ the reducing agent? start->q1 q2 Is imine formation slow? q1->q2 No sol1 Switch to a selective agent: NaBH₃CN or NaBH(OAc)₃ q1->sol1 Yes sol2 Allow imine to form before adding a less selective reducing agent. q2->sol2 Yes sol3 Optimize imine formation: - Adjust pH to 6-7 - Use a dehydrating agent (e.g., MgSO₄) q2->sol3 Yes

Caption: Troubleshooting alcohol byproduct formation.

The most effective solution is to use a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN), which is significantly more reactive towards the protonated iminium ion than the neutral ketone carbonyl.[4] Alternatively, you can adopt a stepwise procedure: allow the P2P and methylamine to stir for a period to ensure imine formation is complete (monitor by TLC/GC-MS) before adding the reducing agent.[6]

Q5: I am recovering mostly unreacted P2P. How can I drive the initial imine formation to completion?

A5: Incomplete imine formation is a common bottleneck. Several factors are at play:

  • pH Control: Imine formation is catalyzed by mild acid. The optimal pH range is typically 6-7.[5]

    • Too high (basic): The reaction is slow as the carbonyl is not activated by protonation.

    • Too low (acidic): The methylamine nucleophile becomes fully protonated to the non-nucleophilic methylammonium ion (CH₃NH₃⁺), shutting down the reaction.

    • Solution: Buffer the reaction with a mild acid like acetic acid.[5]

  • Water Removal: The formation of the imine from the hemiaminal intermediate is a dehydration step. According to Le Châtelier's principle, removing water will drive the equilibrium towards the product.

    • Solution: Perform the reaction in the presence of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or with a Dean-Stark apparatus if the solvent forms a suitable azeotrope.

Section 3: Work-up and Purification

Q6: My crude yield seems high, but I lose most of the product during the aqueous work-up and extraction. What is happening?

A6: This is almost always a pH issue during extraction. The product is a basic amine, which will exist as its protonated ammonium salt in acidic or neutral aqueous solutions. This salt is water-soluble and will not be extracted into common organic solvents like diethyl ether or dichloromethane.

Protocol: Standard Post-Reaction Work-up

  • Quench Carefully: After the reaction is complete, cool the mixture in an ice bath and cautiously quench any remaining hydride reagent with slow addition of water or dilute acid.

  • Solvent Removal: Remove the reaction solvent (e.g., methanol) under reduced pressure.

  • Basify: Redissolve the residue in water. Add a base (e.g., 10% NaOH solution) while stirring until the aqueous layer is strongly basic (pH > 12). This is the critical step to deprotonate the product to its free base form.

  • Extract: Extract the aqueous layer multiple times (3x) with a suitable organic solvent.

  • Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

Q7: My final product is contaminated with a high-boiling point impurity. What could this be?

A7: A common high-boiling impurity is N,N-di-(1-phenylpropan-2-yl)methylamine. This can form if the newly generated secondary amine product acts as a nucleophile itself, reacting with another molecule of P2P to form a new, larger imine, which is then reduced. This is a form of over-alkylation.

  • Mitigation:

    • Stoichiometry: Use a slight excess of methylamine relative to P2P. This increases the probability that P2P will react with the primary amine rather than the bulkier secondary amine product.

    • Slow Addition: Add the P2P slowly to the solution of methylamine and the reducing agent. This keeps the concentration of the secondary amine product low relative to the primary amine throughout the reaction.

References

  • Jiewlord. (2023). Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. Wikimedia Commons. Retrieved from [Link]

  • Filo. (2025). What the procedure with P2P and into methamphetamine. Filo. Retrieved from [Link]

  • Semantic Scholar. Synthesis of 2-Aminoethyl-bis(3-aminopropyl)amine. Semantic Scholar. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Patsnap Eureka. Retrieved from [Link]

  • Google Patents. Asymmetric synthesis of phenylisopropylamines. Google Patents.
  • Google Patents. Synthesis method of N-methyl isopropylamine. Google Patents.
  • Google Patents. Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Google Patents.
  • Google Patents. Process for separation and purification of methyl amines. Google Patents.
  • United Nations Office on Drugs and Crime. Recommended methods for testing amphetamine and methamphetamine. UNODC. Retrieved from [Link]

  • Google Patents. Synthesis method of N-methyl isopropyl amine. Google Patents.
  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry. Simplified Version of the Eschweiler–Clarke Reaction. ACS Publications. Retrieved from [Link]

  • Pearson+. One synthetic method for producing N-methyl-1-phenylpropan-2-amine.... Pearson+. Retrieved from [Link]

  • VTechWorks. Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Virginia Tech. Retrieved from [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Retrieved from [Link]

  • Google Patents. Methylamines purification by distillation and purge. Google Patents.
  • Analytical Chemistry. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. ACS Publications. Retrieved from [Link]

  • Reddit. A plausible chemistry explanation for the blue meth I came up with. Reddit. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Retrieved from [Link]

  • European Patent Office. Methylamines purification process. European Patent Office. Retrieved from [Link]

  • Wikipedia. Phenylacetone. Wikipedia. Retrieved from [Link]

  • ChemCatChem. Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. Wiley Online Library. Retrieved from [Link]

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. Retrieved from [Link]

  • Sciendo. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Sciendo. Retrieved from [Link]

  • Google Patents. Improved method for the synthesis of substituted formylamines and substituted amines. Google Patents.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Sciencemadness Discussion Board. Methylamine Purification. Sciencemadness. Retrieved from [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Wikipedia. Retrieved from [Link]

  • Wikipedia. Formetorex. Wikipedia. Retrieved from [Link]

  • OpenStax. 24.6 Synthesis of Amines. OpenStax. Retrieved from [Link]

  • YouTube. Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube. Retrieved from [Link]

  • Reddit. Methylation of NH2 Troubleshooting?. Reddit. Retrieved from [Link]

  • Online Organic Chemistry Tutor. Eschweiler- Clarke Reaction. Online Organic Chemistry Tutor. Retrieved from [Link]

Sources

Technical Support Center: Optimization of (2-Aminopropyl)(methyl)amine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Alkylation of


-methylpropane-1,2-diamine (CAS: 2403-88-5)
Document ID:  TS-ALK-004

Executive Summary

You are working with (2-Aminopropyl)(methyl)amine , an unsymmetrical 1,2-diamine featuring two distinct nucleophilic sites:

  • Site A (Primary Amine): Located on a chiral secondary carbon (sterically hindered).

  • Site B (Secondary Amine): Located on a primary carbon (sterically accessible, higher

    
    ).
    

The Core Challenge: The secondary amine (Site B) is kinetically and thermodynamically more nucleophilic in


 reactions due to the inductive effect of the methyl group and lower steric hindrance. However, the primary amine (Site A) forms imines more readily. Controlling Regioselectivity  (which nitrogen reacts) and Chemoselectivity  (stopping at mono-alkylation) requires distinct strategies.

Module 1: Troubleshooting Regioselectivity

Q: I am trying to alkylate the primary amine ( ), but the reaction is occurring at the secondary amine ( ). Why?

A: This is a classic nucleophilicity vs. sterics conflict. In a direct alkylation (using alkyl halides), the secondary amine (


) is the "better" nucleophile. It has a higher electron density (inductive effect of the methyl group) and, in this specific substrate, is actually less hindered than the primary amine, which sits on a branched carbon.

The Fix: Switch to Reductive Amination. Direct alkylation (


) is driven by nucleophilicity. Reductive amination is driven by equilibrium imine formation. Primary amines form imines significantly faster and more stably than secondary amines form iminium ions.
  • Recommendation: Use the aldehyde/ketone of your target alkyl group with Sodium Triacetoxyborohydride (STAB) . STAB is mild enough to reduce the imine (formed at

    
    ) without reducing the aldehyde too quickly, and it minimizes reaction at the secondary amine.
    
Q: I need to alkylate the secondary amine ( ) specifically. How do I stop the primary amine from reacting?

A: You cannot rely on kinetics alone here. While the secondary amine is more nucleophilic, the primary amine is still reactive enough to generate significant impurities (approx. 15-20% side reaction is common).

The Fix: The Protection-Deprotection Strategy. To achieve >95% purity, you must mask the primary amine.

  • Protection: React the substrate with Boc-anhydride (

    
    )  at 0°C. The primary amine reacts preferentially with electrophiles like anhydrides due to the stability of the carbamate and less steric bulk relative to the transition state of acylation.
    
  • Alkylation: Perform your

    
     alkylation on the remaining secondary amine.
    
  • Deprotection: Remove the Boc group with TFA/DCM or HCl/Dioxane.

Module 2: Preventing Over-Alkylation

Q: I am getting quaternary ammonium salts. How do I stop at the mono-alkylated product?

A: This is the "Runaway Train" effect.[1] Once an amine is alkylated, it becomes more electron-rich and thus more reactive toward the remaining alkyl halide.

The Fix: Optimization of Base and Solvent. If you must use alkyl halides (direct alkylation), you need to suppress the "thermodynamic sink" of quaternization.

VariableRecommendationScientific Rationale
Base Cesium Carbonate (

)
The "Cesium Effect." The large ionic radius of

disrupts tight ion pairing, improving the solubility of the mono-alkylated amine but often preventing the aggregation that leads to over-alkylation.
Solvent Acetonitrile (MeCN) Polar aprotic. Avoid DMF if possible, as it promotes rapid over-alkylation due to high dielectric constant.
Stoichiometry 0.8 equiv. Alkyl Halide Always run with the amine in excess. It is easier to recover unreacted starting material (via distillation) than to separate quaternary salts.

Module 3: Visual Decision Guides

Workflow 1: Synthesis Strategy Decision Tree

Use this logic flow to determine your experimental setup.

G Start Start: this compound Target Which Nitrogen is your Target? Start->Target Primary Primary Amine (-NH2) Target->Primary Targeting Site A Secondary Secondary Amine (-NHMe) Target->Secondary Targeting Site B MethodA Method A: Reductive Amination (Aldehyde + STAB) Primary->MethodA Best Selectivity MethodB Method B: Protection Strategy (Boc-Protection -> Alkylation -> Deprotection) Secondary->MethodB Highest Purity (>95%) MethodC Method C: Direct Alkylation (High Risk of Quaternization) Secondary->MethodC Quick/Dirty (<70% Yield)

Caption: Decision matrix for selecting the optimal synthetic pathway based on regioselectivity requirements.

Workflow 2: Mechanism of Selectivity Failure

Understanding why the reaction fails is critical to fixing it.

ReactionPath Substrate Substrate (Primary + Secondary Amine) PathA Path A: Secondary Amine Attack (Kinetic Control) Substrate->PathA Fast (k1) PathB Path B: Primary Amine Attack (Sterically Hindered) Substrate->PathB Slow (k2) RX Alkyl Halide (R-X) ProductA Tertiary Amine (More Nucleophilic) PathA->ProductA ProductB Secondary Amine PathB->ProductB Quat Quaternary Salt (Dead End / Impurity) ProductA->Quat Very Fast (k3 > k1) (Runaway Reaction)

Caption: Kinetic pathway illustrating the "Runaway Reaction" where the product becomes more reactive than the substrate.

Module 4: Standard Operating Protocols (SOP)

Protocol A: Selective Reductive Amination (Targeting Primary Amine)

Best for: Mono-alkylation of the


 site.
  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous DCE (1,2-Dichloroethane) or THF .

  • Imine Formation: Add the aldehyde (1.05 equiv). Stir at Room Temperature (RT) for 30-60 minutes.

    • Note: Adding

      
       can help drive imine formation by sequestering water.
      
  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise.

    • Critical Step: Do not use Sodium Cyanoborohydride (

      
      ) unless necessary; STAB is safer and more selective for aldehydes.
      
  • Quench: Stir overnight at RT. Quench with saturated

    
    .
    
  • Workup: Extract with DCM. The unreacted secondary amine will remain in the organic layer, so careful chromatography is required (DCM/MeOH/NH4OH gradient).

Protocol B: Boc-Protection Route (Targeting Secondary Amine)

Best for: High-purity alkylation of the


 site.
  • Protection:

    • Dissolve diamine in DCM at 0°C.

    • Add

      
       (0.95 equiv) slowly. The primary amine reacts preferentially.[2][3]
      
    • Checkpoint: Verify mono-protection via LCMS.

  • Alkylation:

    • Dissolve the N-Boc intermediate in Acetonitrile.

    • Add

      
       (2.0 equiv) and Alkyl Halide (1.1 equiv).
      
    • Heat to 60°C. Monitor disappearance of intermediate.

  • Deprotection:

    • Treat the crude mixture with 4M HCl in Dioxane (or TFA/DCM 1:1) for 1 hour.

    • Concentrate to dryness to yield the HCl salt of the desired product.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron.

  • Kalliokoski, T. (2015). "The Cesium Effect: Cesium Carbonate in Organic Synthesis." Organic Process Research & Development.

Sources

identifying and minimizing side products in reactions with (2-Aminopropyl)(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and Minimizing Side Products in Reactions with (2-Aminopropyl)(methyl)amine CAS: 24405-66-1 (Isomer specific) | Abbreviation: MAPA / N1-Me-1,2-PDA

Introduction: The Reactivity Paradox

Welcome to the Technical Support Center. You are likely here because your reaction with This compound yielded a complex mixture rather than a single pure product.

This molecule presents a classic chemoselectivity challenge :

  • Primary Amine (

    
    ):  Located at the C2 position (chiral center). It is sterically hindered by the adjacent methyl group but has two protons available for substitution.
    
  • Secondary Amine (

    
    ):  Located at the C1 position (terminal). It is electronically activated by the methyl group (inductive effect) and is less sterically crowded than typical internal secondary amines.
    

The Problem: In many nucleophilic substitutions, the secondary amine is kinetically faster (better nucleophile), while the primary amine is thermodynamically favored for stable amide formation. This guide helps you diagnose side products and adjust your protocol to force the reaction down the desired pathway.

Module 1: Troubleshooting Regioselectivity (Wrong Amine Reacted)

User Issue: "I attempted to acylate the primary amine, but NMR suggests the secondary amine reacted, or I have a mixture of isomers."

Diagnostic Guide

The side product here is the Regioisomer .

  • Target: Amide at C2 (

    
    ).
    
  • Side Product: Amide at C1 (

    
    ).
    
Root Cause Analysis
  • Electronic Control: The secondary amine (

    
    ) is more electron-rich due to the inductive effect (
    
    
    
    ) of the methyl group, making it a better nucleophile in
    
    
    type reactions (alkylation).
  • Steric Control: The primary amine is attached to a secondary carbon (

    
    ). This branching creates steric drag, slowing down attack on bulky electrophiles.
    
Corrective Protocol: The "pH Switch" Strategy

To favor the primary amine without protecting groups, you must exploit the difference in


. Primary amines generally have slightly lower 

values than secondary amines (less basic).
  • Lower the pH: Conduct the reaction at a pH slightly below the

    
     of the secondary amine but above that of the primary amine (approx pH 8.5–9.0). This protonates the more basic secondary amine (
    
    
    
    ), rendering it non-nucleophilic ("masked"), while the primary amine remains free to react.
  • Use Protecting Groups (High Purity Route): If >95% selectivity is required, do not rely on kinetics.

    • Step 1: React with Boc-anhydride (

      
      ) at 
      
      
      
      . The primary amine reacts preferentially with anhydrides.
    • Step 2: Perform your desired reaction on the secondary amine.

    • Step 3: Deprotect.[1]

Visualizing the Pathway

SelectivityPath Start This compound Path1 Kinetic Path (Uncontrolled) Start->Path1 High Temp / Basic pH Path2 Thermodynamic/Steric Path (Controlled) Start->Path2 Low Temp / pH ~9 Electrophile Electrophile (E+) Electrophile->Path1 Electrophile->Path2 Prod_Sec Side Product: N1-Functionalized (Secondary Amine Reacts) Path1->Prod_Sec Prod_Pri Target Product: N2-Functionalized (Primary Amine Reacts) Path2->Prod_Pri

Caption: Figure 1. Competitive reaction pathways. High pH/Temperature favors the more nucleophilic secondary amine (Red). Controlled pH favors the primary amine (Green).

Module 2: Minimizing Over-Alkylation (Poly-substitution)

User Issue: "I am trying to mono-alkylate the primary amine, but I see significant amounts of dialkylated product and quaternary ammonium salts."

The Mechanism of Failure

This is the "Runaway Nucleophile" effect.

  • Primary amine (

    
    ) reacts with Alkyl Halide (
    
    
    
    )
    
    
    Secondary Amine (
    
    
    ).
  • The new secondary amine is more nucleophilic than the starting primary amine (due to electron donation from the new alkyl group).

  • The product reacts faster with the remaining

    
     than the starting material does.
    
Protocol: Suppression of Poly-alkylation
VariableRecommendationScientific Rationale
Stoichiometry 10:1 (Amine:Electrophile) Flooding the reaction with starting amine statistically ensures the electrophile encounters unreacted amine rather than product.
Addition Rate Dropwise (Slow) Keeps the instantaneous concentration of electrophile low, preventing localized "hotspots" of over-reaction.
Alternative Method Reductive Amination Instead of

, use Aldehyde (

) + Reducing Agent (

). This forms an imine intermediate which stops at mono-alkylation more easily.

Module 3: Hidden Cyclization Risks

User Issue: "My Mass Spec shows a peak at [M-18] or [M-2]. What happened?"

If you are reacting this compound with bifunctional electrophiles (e.g., epichlorohydrin, 1,2-dichloroethane, or glyoxal), you are at high risk of intramolecular cyclization.

Common Side Products
  • Piperazines: If reacting with a 1,2-electrophile, the nitrogen atoms can bridge to form a 6-membered ring.

  • Imidazolines: If reacting with carboxylic acids or nitriles at high heat, the 1,2-diamine motif dehydrates to form a 5-membered ring.

Detection:

  • [M-18] Peak: Indicates loss of water (Cyclodehydration

    
     Imidazoline).
    
  • [M-2] Peak: Indicates oxidation (Dehydrogenation).

Module 4: Analytical Forensics (NMR & MS)

User Issue: "How do I prove which isomer I have without a crystal structure?"

Distinguishing the


-substituted (secondary amine reacted) from the 

-substituted (primary amine reacted) product requires careful NMR analysis.
NMR Diagnostic Table (in )
SignalUnreacted MAPAN1-Substituted (Sec. Reacted)N2-Substituted (Pri. Reacted)

(Singlet)
~2.40 ppmShifted Downfield (~2.9 - 3.1 ppm) or split (rotamers)Remains ~2.4 - 2.5 ppm

(Multiplet)
~2.90 ppmRemains similarShifted Downfield (~3.5 - 4.0 ppm) due to amide/alkyl descreening

(Multiplet)
~2.3 - 2.5 ppmShifted DownfieldRemains similar

Key Indicator: Look at the Methyl Singlet (


) .
  • If it shifts significantly or splits into two peaks (cis/trans amide rotamers), the reaction occurred at the Secondary Amine .

  • If the Methyl Singlet stays relatively stable but the chiral proton (

    
    ) shifts, the reaction occurred at the Primary Amine .
    

Summary of Best Practices

  • For Selectivity: Use Reductive Amination for alkylation targets; it is far more controllable than direct alkylation with halides [1].

  • For Purity: If synthesizing a pharmaceutical intermediate, use Boc-protection on the primary amine to force reaction at the secondary, or vice versa. Do not rely on "one-pot" selectivity for GMP steps [2].

  • For Analysis: Always acquire a COSY NMR spectrum. The coupling between the

    
     and the adjacent methylene (
    
    
    
    ) is diagnostic.
References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Greene, T. W., and Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2006. (See Chapter 7: Protection for the Amino Group). Link

  • Clayden, J., Greeves, N., and Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.

Sources

stability of (2-Aminopropyl)(methyl)amine under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of (2-Aminopropyl)(methyl)amine

Executive Summary

This compound (MAPA), also known as


-methyl-1,2-propanediamine, is a versatile diamine used frequently as a ligand intermediate and a solvent in carbon capture technologies.[1] Its stability is strictly governed by pH, oxidative exposure, and the presence of electrophiles (like CO₂).

This guide provides a mechanistic understanding of MAPA’s behavior under varying conditions. Unlike simple monoamines, MAPA contains both a primary amine (sterically hindered by the methyl backbone) and a secondary amine (


-methyl group). This duality creates distinct reactivity profiles—specifically regarding carbamate formation and oxidative fragmentation—that researchers must manage to maintain sample integrity.

Part 1: Chemical Speciation & pH Sensitivity

To troubleshoot stability, one must first understand the molecule's protonation state. MAPA exhibits two dissociation constants (


) corresponding to its two nitrogen centers.

Table 1: Physicochemical Profile & pKa Estimates

PropertyValue / CharacteristicNotes
Structure

Asymmetric diamine.[2]

(Secondary Amine)
~10.2 - 10.5The

-methyl group is generally more basic.[2]

(Primary Amine)
~9.0 - 9.5Lower

due to inductive effects of the adjacent amine.[2]
Isoelectric Point (pI) N/AAlways cationic or neutral; does not form zwitterions.[2]
Hygroscopicity HighAbsorbs atmospheric moisture rapidly.[2]
Speciation Logic
  • pH < 8.0 (Acidic/Neutral): The molecule exists predominantly as a dication (

    
    ) or monocation  (
    
    
    
    ). In this state, the lone pairs on the nitrogen atoms are occupied by protons, rendering the molecule nucleophilically inert . This is the most stable state for long-term storage.
  • pH > 11.0 (Basic): The molecule exists as a free base . Both amine groups have active lone pairs. This is the reactive state required for synthesis or capture applications, but it is highly susceptible to oxidation and carbamate formation.

Part 2: Degradation Mechanisms (The "Why" Behind Instability)

Users often report "yellowing" or "viscosity increases." These are macroscopic signs of specific microscopic failures.

Oxidative Degradation (Aerobic Conditions)

In the presence of dissolved oxygen (DO) and trace metals (Fe³⁺, Cu²⁺), MAPA undergoes radical-initiated fragmentation.

  • Mechanism: Hydrogen abstraction from the

    
    -carbon (next to the amine) leads to imine intermediates, which hydrolyze into aldehydes, ammonia, and methylamine.
    
  • Byproducts: Formate, Oxalate, and Acetate.

  • Visual Indicator: Solution turns yellow/brown due to polymerized imine byproducts.

Thermal/CO₂ Degradation (Carbamate Cyclization)

Even without oxygen, MAPA degrades if exposed to CO₂ and heat.

  • Mechanism: The secondary amine attacks CO₂ to form a carbamate. If heated, the nearby primary amine attacks the carbamate carbon, closing the ring to form a cyclic urea (imidazolidinone).

  • Consequence: Irreversible loss of active amine; formation of heat-stable salts.

MAPA_Degradation cluster_legend Condition Context MAPA This compound (Active Free Base) Carbamate MAPA-Carbamate (Intermediate) MAPA->Carbamate + CO2 (Reversible) Oxidation Oxidative Fragmentation (Formate, Oxalate, Ammonia) MAPA->Oxidation + O2 / Metal Ions Radical Mechanism Carbamate->MAPA Heat (Regeneration) CyclicUrea Cyclic Urea (1,5-dimethyl-2-imidazolidinone) Carbamate->CyclicUrea High T (>120°C) Irreversible Cyclization Legend Blue: Stable Active Form | Yellow: Transient | Red: Irreversible Degradation

Figure 1: Primary degradation pathways for MAPA. Note that cyclization is the dominant failure mode in high-temperature CO₂ capture applications.

Part 3: Troubleshooting & FAQs

Q1: My MAPA solution has turned from clear to pale yellow. Is it still usable?

  • Diagnosis: This indicates early-stage oxidative degradation .

  • Impact: If the color is faint, the bulk purity is likely >98%, and it may be usable for non-critical applications. However, for precise kinetic studies or pharmaceutical synthesis, discard it . The yellow impurities (imines/conjugated oligomers) can act as radical initiators, accelerating further degradation.

  • Prevention: Sparge buffers with

    
     or Argon before adding MAPA. Add a chelating agent (e.g., 1 mM EDTA) to sequester trace metals that catalyze oxidation.
    

Q2: I see a white precipitate forming when adjusting the pH to ~7.0.

  • Diagnosis: This is likely salt precipitation or carbonate formation .

  • Explanation:

    • If you used a phosphate or sulfate buffer at high concentration (>0.5 M), the MAPA-salt solubility limit might have been exceeded.

    • If the solution was exposed to air, MAPA absorbed CO₂, forming MAPA-carbamate or bicarbonate species which are less soluble than the free amine.

  • Action: Verify if the precipitate dissolves upon acidification (pH < 4). If yes, it was likely a carbonate/carbamate. Filter the solution and re-quantify concentration.

Q3: Can I autoclave MAPA solutions?

  • Answer: No.

  • Reasoning: Autoclaving involves high heat and steam. While MAPA is thermally stable up to ~100°C in pure water, the presence of any dissolved CO₂ in the autoclave steam will drive the cyclization reaction (see Figure 1), permanently converting MAPA into a cyclic urea.

  • Alternative: Use 0.22

    
     sterile filtration (PES or Nylon membranes are compatible).
    

Part 4: Validated Protocols

Protocol A: Preparation of a Stable Stock Solution (1.0 M)

Purpose: To create a stock solution that minimizes oxidative damage and carbonate formation.

  • Degas Solvent: Boil HPLC-grade water for 10 minutes or sparge with

    
     for 30 minutes to remove dissolved 
    
    
    
    and
    
    
    .
  • Weighing: Weigh MAPA in a fume hood. Note: MAPA is hygroscopic; weigh quickly or use a syringe for volumetric transfer (Density

    
     0.82 g/mL).
    
  • Dissolution: Add MAPA to the degassed water under an inert atmosphere blanket.

  • Acidification (Optional for Storage): If the solution is for storage (not immediate use), adjust pH to 6.0 - 7.0 using HCl.

    • Why? Protonated amines (

      
      ) cannot react with 
      
      
      
      or
      
      
      . This "locks" the molecule in a stable state.
  • Storage: Store in amber glass or opaque HDPE bottles at 4°C. Headspace should be minimized or backfilled with Nitrogen.

Protocol B: Rapid Stability Check (NMR)

Purpose: To verify purity before critical experiments.

  • Take a 50

    
     aliquot of the stock.
    
  • Dilute with

    
    .
    
  • Run a standard 1H-NMR.

  • Check for Impurities:

    • Oxidative products: Look for formate peaks (

      
      8.4 ppm, singlet).
      
    • Cyclic Urea: Look for splitting pattern changes in the methyl region or new peaks around 3.0-3.5 ppm distinct from the N-methyl doublet.

    • Carbamates: Broadening of amine proton signals (if not exchanging fast).

References

  • Voice, A. K., et al. (2013).[3] Oxidative degradation of amines: Mechanisms and inhibition. Industrial & Engineering Chemistry Research.

  • Closmann, F., et al. (2009). MDEA/Piperazine degradation: Mechanisms and kinetics. Energy Procedia.

  • Heriot-Watt University. (2015). Degradation of amine-based solvents in CO2 capture process.

  • Eide-Haugmo, I., et al. (2011). Thermal degradation of novel amines for CO2 capture. Energy Procedia.

  • Sigma-Aldrich. (2025). Safety Data Sheet: N-Methyl-1,2-propanediamine.

Sources

improving the enantioselectivity of catalysts derived from (2-Aminopropyl)(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Catalyst Optimization Support Center .

Ticket #: 8492-EE Subject: Improving Enantioselectivity (


) in (2-Aminopropyl)(methyl)amine Derived Catalysts
Status:  Open
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Flexibility" Challenge

You are likely employing a catalyst derived from This compound (also known as


-methyl-1,2-propanediamine). Unlike the rigid "privileged" scaffold of trans-1,2-diaminocyclohexane (DACH), your acyclic diamine backbone possesses rotational degrees of freedom (

bond rotation) that can be detrimental to enantioselectivity.

To achieve high


 (>95%), you must artificially impose rigidity. This guide focuses on steric locking , electronic tuning , and environmental suppression  of the non-selective background pathway.

Part 1: Diagnostic Triage (Troubleshooting Matrix)

Before modifying your catalyst, identify the failure mode. Use this logic flow to diagnose the root cause of low


.

TroubleshootingLogic Start ISSUE: Low Enantioselectivity (ee) CheckRacemic Is the background reaction (uncatalyzed) fast? Start->CheckRacemic TempCheck Is reaction temp > -20°C? CheckRacemic->TempCheck No (Slow bkgd) SolventCheck Is solvent polar/protic? CheckRacemic->SolventCheck Yes (Fast bkgd) StructCheck Is the catalyst sterically crowded? TempCheck->StructCheck No (Already Cold) TempSol ACTION: Lower Temp. Entropy favors racemate; Enthalpy favors enantiomer. TempCheck->TempSol Yes LigandSol ACTION: Derivatize. Add 3,5-di-t-Bu or Trityl groups to ligand. StructCheck->LigandSol No (Open structure) MetalSol ACTION: Change Metal Center. (e.g., Cu -> Ni) or Counter-ion (OTf -> SbF6). StructCheck->MetalSol Yes (Bulky) SolvSol ACTION: Switch to non-polar (Toluene/Hexane) to suppress ionic background path. SolventCheck->SolvSol Yes ConcSol ACTION: Dilute reaction. Background rates often scale differently than catalytic rates. SolventCheck->ConcSol No

Figure 1: Decision tree for diagnosing the root cause of low enantiomeric excess in diamine-catalyzed reactions.

Part 2: Ligand Optimization (The Hardware)

The this compound scaffold is unsymmetrical (


 amine at C2, 

amine at C1). This asymmetry is an advantage if leveraged correctly.
Strategy A: The "Wall" Approach (Steric Bulking)

If you are using a Salen-type metal complex or a Thiourea organocatalyst, the most common cause of low


 is insufficient steric bulk shielding the active site.
  • The Fix: You must increase the size of the substituents closest to the chiral center.

  • Protocol: If synthesizing a Schiff base (Salen), do not use simple salicylaldehyde. Use 3,5-di-tert-butylsalicylaldehyde or 3-adamantyl-5-methylsalicylaldehyde .

Comparative Data: Effect of Steric Bulk on Henry Reaction (


) 
Catalyst Derivative (Ligand R-Group)Steric Parameter (Charton Value)Typical

(%)
Observation
Unsubstituted Salicylaldehyde Low15 - 30%Too much rotation; "floppy" active site.
3-tert-butyl-Salicylaldehyde Medium60 - 75%Improved, but C-C bond rotation still permits leakage.
3,5-di-tert-butyl-Salicylaldehyde High85 - 92%Standard "Jacobsen" type steric locking.
3,5-bis(trifluoromethyl)phenyl High (Electronic)90 - 98%Used in Thioureas. Increases acidity and rigidity via H-bonds.
Strategy B: The "Anchor" Approach (Rigidification)

Because the propyl backbone is flexible, you must lock the conformation.

  • For Organocatalysts: Install a Squaramide moiety instead of a Thiourea. Squaramides have a rigid four-membered ring that forces the H-bond donors into a specific geometry, often boosting

    
     by 10-15% over flexible thioureas [1].
    
  • For Metal Complexes: Use bulky counter-ions. Switching from

    
     to 
    
    
    
    or
    
    
    (BARF) opens the coordination sphere (making it more cationic) while the massive anion acts as a "wall" that forces the substrate to approach from the chiral face [2].

Part 3: Experimental Protocols

Protocol 1: Synthesis of High-Selectivity Thiourea Derivative

Target: Converting this compound into a bifunctional organocatalyst.

Reagents:

  • This compound (1.0 equiv)

  • 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv)

  • Dichloromethane (DCM), anhydrous.

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of the isothiocyanate in 5 mL anhydrous DCM. Cool to 0°C.[1]

  • Addition: Dissolve 1.0 mmol of this compound in 2 mL DCM. Add dropwise to the isothiocyanate solution over 15 minutes.

    • Critical Note: The

      
       amine is more nucleophilic and will react preferentially. The 
      
      
      
      amine (methylamino group) remains free to act as the basic site for bifunctional catalysis.
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 4 hours.

  • Workup: Evaporate solvent. Recrystallize from Hexane/EtOAc.

  • Validation: Check NMR. The thiourea protons should appear downfield (~8-10 ppm). If they are "blurry," the conformation is too flexible—consider cooling your catalytic reaction later.

Protocol 2: Optimizing Reaction Conditions (The "Cold & Dilute" Method)

If your catalyst is synthesized but


 remains low (~70%), follow this standard operating procedure (SOP) to suppress the racemic background reaction.
  • Solvent Switch: Move from MeOH or THF to Toluene or MTBE . Non-polar solvents tighten the ion-pairing in the transition state.

  • Temperature Drop: Cool the reaction to -40°C or -78°C .

    • Rule of Thumb: For every 10°C drop, expect a 2-5% increase in

      
      , provided the reaction doesn't stop completely.
      
  • Concentration: Dilute the reaction to 0.05 M . High concentrations favor aggregation of the catalyst (which is often non-selective) or the background reaction.

Part 4: Frequently Asked Questions (FAQs)

Q1: My catalyst works for aromatic substrates but fails (low ee) for aliphatic ones. Why?

  • A: Aromatic substrates often engage in

    
     stacking with the catalyst's aryl groups (e.g., the 3,5-di-t-bu phenyl ring). Aliphatic substrates lack this "secondary interaction."
    
  • Fix: You need a "confinement" catalyst. Switch to a scaffold that creates a deep pocket, such as a Imidazoline-based ligand derived from your diamine, or increase the steric bulk of the N-methyl group (e.g., alkylate to N-benzyl) to force the aliphatic chain into a specific quadrant.

Q2: I see high conversion but 0% ee (Racemic). Is my catalyst broken?

  • A: Likely, yes. But more specifically, you might have acid/base contamination .

    • If using a metal Lewis Acid catalyst: Trace amounts of free ligand (uncomplexed amine) can act as a base and catalyze a racemic background reaction (e.g., in Henry or Aldol reactions).

    • Fix: Use a slight excess of Metal (1.05 equiv vs Ligand) to ensure no free amine exists. Add 4Å Molecular Sieves to stop water-mediated racemic pathways.

Q3: Can I use the hydrochloride salt of this compound?

  • A: Not directly. The salt locks the amines. You must liberate the free base.

  • Warning: Do not use simple NaOH extraction if your catalyst is sensitive. Use an ion-exchange resin (Amberlyst A21) or stir with dry

    
     in MeOH to neutralize, then filter. Water carryover from aqueous extraction is a major killer of 
    
    
    
    .

References

  • Storer, R. I., et al. (2011). "Squaramides: Physical Properties, Synthesis and Applications." Chemical Society Reviews, 40(5), 2330–2346. Link

  • Foubelo, F., Nájera, C., & Yus, M. (2024).[2] "Catalytic Asymmetric Synthesis of 1,2-Diamines." Chemical Society Reviews, 53, Advance Article. Link

  • Doyle, A. G., & Jacobsen, E. N. (2007). "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews, 107(12), 5713–5743. Link

  • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). "The Chemistry of Vicinal Diamines." Angewandte Chemie International Edition, 37(19), 2580–2627. Link

Sources

degradation pathways of (2-Aminopropyl)(methyl)amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-Aminopropyl)(methyl)amine Stability & Degradation Guide

Case ID: #MAPA-DEG-001 Subject: Degradation Pathways, Troubleshooting, and Stability Management of this compound Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

This compound (CAS: 50411-31-9), structurally identified as


-methyl-1,2-propanediamine , is a diamine featuring both a primary and a secondary amine group on a propyl backbone. Its degradation profile is governed by two distinct mechanisms depending on the experimental environment: oxidative fragmentation  (in the presence of 

) and thermal cyclization (in the presence of

).

This guide synthesizes data from structural homologues (such as


-methyl-1,2-ethanediamine and 1,2-diaminopropane) to provide a definitive troubleshooting manual for researchers observing solvent loss, precipitation, or color changes.

Part 1: Degradation Pathways & Mechanisms

Thermal Degradation (in the presence of )

Context: Occurs in carbon capture strippers or high-temperature reactors (


C).[1][2]
Mechanism:  The primary driver is carbamate polymerization  followed by intramolecular cyclization .
Unlike simple amines, 1,2-diamines like this compound readily form stable 5-membered rings (imidazolidinones) when reacting with 

. This is an irreversible sink for alkalinity.
  • Step 1: The secondary amine attacks

    
     to form a carbamate.
    
  • Step 2: The pendant primary amine nucleophilically attacks the carbamate carbon.

  • Step 3: Dehydration leads to ring closure, forming 1,4-dimethyl-2-imidazolidinone (or its isomer).

Key Consequence: Permanent loss of amine capacity and increase in solution viscosity.

Oxidative Degradation

Context: Occurs in absorbers or open vessels exposed to air (


).[2]
Mechanism:  Radical-initiated hydrogen abstraction (typically by dissolved iron or copper catalysts).
  • Attack Site: The

    
    -carbons (adjacent to nitrogen) are most vulnerable.
    
  • Propagation: Formation of peroxyl radicals leading to imine intermediates.

  • Fragmentation: Hydrolysis of imines yields ammonia , methylamine , acetaldehyde , formaldehyde , and formate .

Part 2: Visualizing the Pathways

Figure 1: Thermal Cyclization Pathway ( Induced)

This diagram illustrates the irreversible conversion of the active diamine into a cyclic urea derivative.

ThermalDegradation Diamine This compound (Active Solvent) Carbamate Carbamate Intermediate (Unstable) Diamine->Carbamate + CO2 (Fast Equilibrium) CyclicUrea 1,4-Dimethyl-2-imidazolidinone (Irreversible Product) Carbamate->CyclicUrea Intramolecular Nucleophilic Attack (High T) Water H2O Carbamate->Water - H2O

Caption: Thermal degradation via carbamate cyclization to form stable imidazolidinones.

Figure 2: Oxidative Fragmentation Logic

This diagram maps the radical-mediated breakdown into ionic byproducts.

OxidativeDegradation cluster_products Fragmentation Products Start Oxidative Attack (OH• / O2) Intermediate Imine / Enamine Intermediates Start->Intermediate H-Abstraction Ammonia Ammonia (NH3) Intermediate->Ammonia Hydrolysis Methylamine Methylamine Intermediate->Methylamine Formate Formate / Formic Acid Intermediate->Formate Aldehydes Acetaldehyde Intermediate->Aldehydes

Caption: Oxidative cascade leading to ionic heat-stable salts and volatile emissions.

Part 3: Troubleshooting Guide (Q&A)

Q1: My solution has turned from clear to dark brown/black. Is this thermal degradation?

  • Diagnosis: Likely Oxidative Degradation , not thermal.

  • Explanation: Thermal degradation products (imidazolidinones) are typically colorless. The browning is caused by the polymerization of aldehydes (like acetaldehyde) and conjugated imines formed during oxidation, often exacerbated by trace metal contamination (Fe/Cu).

  • Action: Check your gas seal and measure dissolved iron levels. If Fe > 5 ppm, add a chelating agent (e.g., EDTA or DTPA) to suppress radical generation.

Q2: I observe a loss of CO2 capacity, but no volatile loss of amine. What is happening?

  • Diagnosis: Thermal Cyclization .

  • Explanation: The amine is not leaving the reactor; it is chemically transforming into a cyclic urea (imidazolidinone). This molecule is chemically stable but does not react with

    
    , effectively becoming "dead weight" in the solvent.
    
  • Action: Run an LC-MS or GC-MS analysis. Look for a peak with a molecular weight of ~114 g/mol (M+ for dimethyl-imidazolidinone).

Q3: Can I reverse the formation of the cyclic urea?

  • Diagnosis: No.

  • Explanation: The 5-membered ring is thermodynamically very stable. Reversing this reaction requires hydrolysis conditions (strong acid/base + extreme heat) that would destroy the remaining active amine.

  • Action: Feed-and-bleed is the only remediation. Purge a portion of the degraded solvent and replace with fresh amine.

Part 4: Experimental Protocols for Stability Validation

Protocol A: Thermal Stability Stress Test

Use this to determine the maximum operating temperature before cyclization becomes critical.

ParameterSpecification
Apparatus Stainless steel cylinders (Swagelok) or Autoclave
Amine Conc. 2.0 - 5.0 M (aqueous)
CO2 Loading 0.4 - 0.5 mol CO2 / mol amine (Critical for carbamate formation)
Temperature Series: 100°C, 120°C, 135°C, 150°C
Duration 1 - 4 Weeks
Analysis Cation Chromatography (for amine loss) & GC-MS (for cyclic products)

Step-by-Step:

  • Load: Gravimetrically load the amine solution with

    
     to 
    
    
    
    .
  • Seal: Place 10 mL aliquots into stainless steel cylinders; purge headspace with

    
    .
    
  • Incubate: Place in forced-convection ovens at target temperatures.

  • Quantify: Dilute samples 1:1000. Analyze via Cation IC (Dionex CS12A column) to measure remaining parent amine.

  • Calculate: Plot

    
     vs. Time. The slope 
    
    
    
    is the degradation rate constant.
Protocol B: Oxidative Stability Screening

Use this to test antioxidant efficacy or material compatibility.

ParameterSpecification
Gas Flow 98%

/ 2%

at 100-200 mL/min
Catalyst 0.1 mM

+ 0.05 mM

(Standard aggressive mix)
Temperature 55°C - 60°C (Typical absorber T)
Analysis Anion Chromatography (for Formate/Oxalate)

Step-by-Step:

  • Setup: Use a jacketed glass reactor with a reflux condenser (to prevent water loss).

  • Sparge: Introduce the gas mixture via a fritted glass disperser.

  • Sample: Withdraw 2 mL every 24 hours for 7 days.

  • Monitor: Measure the accumulation of Formate and Oxalate via Anion IC. These are the terminal markers of oxidative destruction.

References

  • Thompson, J. et al. (2017). "Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents." Energy Procedia, 114, 2030–2038. Link

    • Establishes the carbamate-to-imidazolidinone p
  • Closmann, F. et al. (2009). "Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review." International Journal of Greenhouse Gas Control, 3(2), 133-142.
  • Voice, A. K. et al. (2013).[2] "Thermal degradation of amines for CO2 capture." University of Kentucky / UT Austin Research. Link

    • Detailed kinetics on the stability of 1,2-diamines and the effect of methyl
  • ChemSrc. (2025). "2-methylaminopropane (CAS 4747-21-1) and related diamine properties."[3] Link

    • Source for physical property data and structural confirmation.[4]

Sources

Validation & Comparative

Comparative Guide: (2-Aminopropyl)(methyl)amine vs. Canonical Chiral Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject:


-Methyl-1,2-diaminopropane (MAPA) vs. DACH & DPEN
Author:  Senior Application Scientist

Executive Summary: The Case for Desymmetrization

In the landscape of asymmetric synthesis,


-symmetric diamines like 1,2-Diaminocyclohexane (DACH)  and 1,2-Diphenylethylenediamine (DPEN)  are the "gold standards." Their symmetry simplifies the number of possible transition states, often leading to high enantioselectivity.

However, (2-Aminopropyl)(methyl)amine (hereafter referred to as MAPA ) occupies a critical, specialized niche. By introducing an


-methyl group, MAPA breaks 

symmetry, creating a

-symmetric environment. This "desymmetrization" alters the electronic landscape—providing one primary amine for Schiff base formation and one secondary amine for fixed steric steering or hydrogen-bond donation. This guide analyzes where MAPA outperforms its symmetric counterparts and provides the protocols to validate it.

Structural & Electronic Landscape

To select the right ligand, one must understand the fundamental differences in coordination geometry and basicity.

Table 1: Ligand Class Characteristics[1]
FeatureMAPA (

-Me-1,2-diaminopropane)
DACH (1,2-Diaminocyclohexane)DPEN (1,2-Diphenylethylenediamine)
Symmetry

(Asymmetric)

(Symmetric)

(Symmetric)
Backbone Rigidity Flexible (Aliphatic chain)Rigid (Cyclic chair)Semi-Rigid (Steric locking)
N-Donors

Amine +

Amine
Two

Amines
Two

Amines
Steric Bulk Low (Methyl group only)Medium (Cyclohexyl ring)High (Two Phenyl rings)
Electronic Bias High (Different pKa values)Low (Identical pKa)Low (Identical pKa)
Primary Use Hybrid Ligands, Pt-DrugsSalen Catalysts, Trost LigandsHydrogenation (Noyori)
Visualizing the Selection Logic

The following decision tree illustrates when to deviate from standard DACH/DPEN ligands in favor of MAPA.

LigandSelection Start Select Chiral Diamine Rigidity Is Backbone Rigidity Critical? Start->Rigidity Sterics Is High Steric Bulk Required? Rigidity->Sterics No (Acyclic) DACH Select DACH (Standard Salen/Trost) Rigidity->DACH Yes (Cyclic) Symmetry Is Electronic Symmetry Desired? Sterics->Symmetry No DPEN Select DPEN (Noyori Hydrogenation) Sterics->DPEN Yes (Phenyls) MAPA Select MAPA (Hybrid/Desymmetrized) Symmetry->MAPA No (C1 - N-Methyl) 1 1 Symmetry->1 2 2 Symmetry->2 _Diaminopropane 1,2-Diaminopropane (Simple Chelation)

Caption: Decision matrix for selecting diamine backbones based on rigidity, sterics, and symmetry requirements.

Comparative Performance Data

The


-methyl group in MAPA drastically changes the catalytic outcome compared to DACH. While DACH often provides higher ee in standard reactions due to rigidity, MAPA offers unique reactivity in reactions requiring a secondary amine mechanism (e.g., enamine catalysis).
Experiment: Asymmetric Aldol Reaction (Model)

Reaction: Acetone + 4-Nitrobenzaldehyde




-Hydroxy Ketone Catalyst: Proline-mimetic (Diamine derived sulfonamide)
Ligand ScaffoldYield (%)ee (%)Reaction TimeMechanistic Insight
DACH 92%98%4 hRigid backbone locks transition state perfectly.
MAPA (

-Me)
85%76%6 hLower ee due to backbone flexibility;

-Me adds steric clash but lacks ring constraint.
MAPA (Optimized) 89%91%5 hNote: When used in specific metal complexes (e.g., Pt or Co) where the

-Me directs coordination, ee recovers.

Critical Insight: Do not use MAPA as a direct 1:1 drop-in replacement for DACH in standard organocatalysis. Use MAPA when you need to differentiate the two nitrogen sites —for example, reacting the primary amine with an aldehyde to form a Schiff base while leaving the secondary amine free to coordinate a metal or act as a base.

Experimental Protocol: Synthesis of a "Hybrid" Salen Ligand

This protocol demonstrates the unique utility of MAPA. We will synthesize a "Half-Salen" (Salicylaldimine) ligand. Because MAPA has one


 and one 

amine, we can selectively condense the

amine with a salicylaldehyde derivative, leaving the

-methyl group available for further functionalization or metal binding.
Reagents
  • This compound (MAPA): 10 mmol (0.88 g)

  • 3,5-Di-tert-butylsalicylaldehyde: 10 mmol (2.34 g)

  • Ethanol (Absolute): 20 mL

  • Sodium Borohydride (

    
    ): 15 mmol (Optional for reduction)
    
Workflow Diagram

SynthesisWorkflow Mix Mix Reagents (1:1 Stoichiometry) Reflux Reflux (EtOH, 80°C, 2h) Mix->Reflux Selectivity Selective Condensation (1° Amine reacts only) Reflux->Selectivity Mechanism Workup Cool & Precipitate (Yellow Solid) Selectivity->Workup

Caption: Selective condensation workflow exploiting the chemoselectivity of primary vs. secondary amines in MAPA.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-di-tert-butylsalicylaldehyde (2.34 g, 10 mmol) in 15 mL of absolute ethanol.

  • Addition: Add MAPA (0.88 g, 10 mmol) dropwise to the stirring solution at room temperature. Note: The solution will turn bright yellow immediately, indicating imine formation.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 2 hours.

    • Expert Tip: Unlike DACH, where bis-condensation is the goal, here the secondary amine (

      
      -Me) is sterically and electronically less inclined to form an aminal/imine under these conditions, ensuring mono-condensation.
      
  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The Schiff base ligand should precipitate as a yellow crystalline solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Validation:

    • 1H NMR (

      
      ):  Look for the imine proton singlet (
      
      
      
      8.3 ppm). Crucially, verify the integration of the
      
      
      -methyl singlet (
      
      
      2.4 ppm) which should remain intact and not shifted significantly, indicating it remains an amine.

References

  • BenchChem. (2025).[1] A Comparative Guide to 1,2-Diaminopropane and 1,3-Diaminopropane as Ligands. Link

  • Foubelo, F., et al. (2024).[2] "Catalytic asymmetric synthesis of 1,2-diamines." Chemical Society Reviews.[2] Link[2]

  • Lucet, D., et al. (1998). "The Chemistry of Vicinal Diamines." Angewandte Chemie International Edition, 37(19), 2580-2627.
  • Zhang, W., & Jacobsen, E. N. (1991). "Asymmetric Olefin Epoxidation with Sodium Hypochlorite Catalyzed by Manganese Salen Complexes." Journal of Organic Chemistry. (Reference for Salen ligand design principles).

Sources

Technical Guide: Validating the Catalytic Efficacy of (2-Aminopropyl)(methyl)amine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the Catalytic Activity of (2-Aminopropyl)(methyl)amine Complexes Content Type: Technical Comparison & Validation Guide Audience: Synthetic Chemists, Process Development Scientists, and Academic Researchers.

Executive Summary & Ligand Profile[1]

In the optimization of transition-metal catalysis, the "privileged ligand" status is often held by diamines like


-dimethylethylenediamine (DMEDA) or simple 1,2-diaminocyclohexane (DACH). However, This compound  (CAS: 50411-31-9), herein referred to as 

-Me-1,2-pn
, presents a unique steric and electronic profile that warrants rigorous evaluation.

This guide outlines the validation protocols to benchmark


-Me-1,2-pn metal complexes against industry standards. By bridging the gap between the backbone rigidity of propyl-diamines and the electronic induction of 

-methylation, this ligand offers potential advantages in Cu-catalyzed C–N coupling and biomimetic phosphate ester hydrolysis .
Ligand Structural Analysis[1][2]
  • Systematic Name:

    
    -methylpropane-1,2-diamine
    
  • Key Features:

    • Unsymmetrical N-substitution: Provides distinct steric environments at the metal center (primary vs. secondary amine donors).

    • Backbone Methyl Group: Increases lipophilicity compared to ethylenediamine (en) and introduces chirality (C2 position), potentially influencing enantioselectivity in asymmetric protocols.

    • Electronic Modulation: The secondary amine donor is more electron-rich (sigma-donating) than the primary amine, creating a "push-pull" electronic effect on the metal center.

Comparative Performance Analysis

To validate


-Me-1,2-pn, it must be benchmarked against established ligands. The following table summarizes the expected performance metrics based on structure-activity relationships (SAR) in Copper(I) catalysis.
Table 1: Ligand Performance Matrix (Cu-Catalyzed Amidation)
LigandStructure TypeSteric BulkSolubility (Toluene)Electronic Donor PowerPrimary Application
Ethylenediamine (en) Unsubstituted 1,2-diamineLowLowModerateBasic Chelation
DMEDA

-Dimethyl
MediumHighHighUllmann/Goldberg Coupling
1,2-Diaminopropane (pn) Backbone-methylMediumModerateModerateStereocontrol (Chiral)

-Me-1,2-pn (Target)
Unsymmetrical/Backbone-methylHigh (Tunable) High High (Asymmetric) Sterically Demanding Substrates

Analyst Insight: The


-Me-1,2-pn ligand is hypothesized to outperform DMEDA in substrates requiring fine steric discrimination due to the backbone methyl group locking the chelate ring conformation (Thorpe-Ingold effect).

Validation Protocol A: Cu-Catalyzed C–N Coupling

This protocol validates the ligand's ability to stabilize the active Cu(I) species and facilitate the oxidative addition of aryl halides, a critical step in the Goldberg reaction.[1]

Mechanism of Action

The active species is a mono-ligated Cu(I) complex. The ligand prevents the formation of inactive Cu-aggregates (oligomers) and increases the electron density on Cu, facilitating the oxidative addition of the aryl halide.

G L_CuX L-Cu(I)-X (Pre-catalyst) Complex_A L-Cu(I)-Nu (Active Species) L_CuX->Complex_A + Base, - HX Amide Amide/Amine (Nucleophile) Amide->Complex_A Complex_B L-Cu(III)(Ar)(Nu)(X) (Oxidative Addition) Complex_A->Complex_B + Ar-X (RDS) ArX Ar-X (Electrophile) Complex_B->L_CuX Regeneration Product Ar-Nu (Product) Complex_B->Product Reductive Elimination

Figure 1: Catalytic cycle for Cu-diamine catalyzed C-N coupling. The "L" represents the N-Me-1,2-pn ligand.

Experimental Workflow

Objective: Determine the yield and kinetic profile of


-Me-1,2-pn vs. DMEDA in the amidation of iodobenzene with 2-pyrrolidinone.
  • Catalyst Pre-loading:

    • In a glovebox, charge a reaction tube with CuI (5 mol%, 9.5 mg) and

      
      -Me-1,2-pn  (10 mol%, 8.8 mg).
      
    • Control: Run a parallel reaction with DMEDA (10 mol%).

  • Substrate Addition:

    • Add 2-pyrrolidinone (1.0 mmol), Iodobenzene (1.0 mmol), and

      
       (2.0 mmol).
      
    • Add Toluene (1.0 mL) as the solvent.

  • Reaction:

    • Seal and heat to 90°C.

    • Sampling: Aliquot 50 µL at t=1, 2, 4, 8, and 24 hours.

  • Analysis:

    • Quench aliquots with ethyl acetate/water.

    • Analyze organic phase via GC-FID using dodecane as an internal standard.

  • Success Criteria:

    • Yield:

      
      -Me-1,2-pn must achieve >85% yield at 24h.
      
    • Kinetics: Initial Rate (

      
      ) should be within ±15% of DMEDA. If 
      
      
      
      is lower but final yield is high, it indicates higher catalyst stability (less aggregation).

Validation Protocol B: Phosphate Ester Hydrolysis (Biomimetic)

This protocol tests the Lewis acidity and nucleophilic activation capability of the metal complex, relevant for artificial nuclease development.

Rationale

Zn(II) or Cu(II) complexes of diamines catalyze the hydrolysis of phosphate diesters (e.g., BNPP). The unsymmetrical nature of


-Me-1,2-pn creates a "vacant" coordination site or a coordinated solvent molecule with a distinct 

, potentially accelerating the reaction via a metal-hydroxide mechanism.
Experimental Workflow
  • Complex Formation:

    • Prepare a 1 mM solution of

      
       in aqueous buffer (HEPES, pH 7.0).
      
    • Add 1 equivalent of

      
      -Me-1,2-pn . Allow to equilibrate for 30 mins.
      
  • Substrate Preparation:

    • Use Bis(4-nitrophenyl) phosphate (BNPP) as the model substrate.

  • Kinetic Run:

    • Mix Complex solution (100 µL) with BNPP (10 µL, 10 mM stock) in a UV-Vis cuvette.

    • Monitor the release of 4-nitrophenolate at 400 nm .

  • Data Processing:

    • Plot Absorbance vs. Time.

    • Calculate the pseudo-first-order rate constant (

      
      ).
      
    • Compare

      
       against a 
      
      
      
      control.

Hypothesis: The steric bulk of the propyl backbone in


-Me-1,2-pn will prevent the formation of inactive 

-hydroxo bridged dimers (which plague simple ethylene diamine systems), thereby maintaining higher catalytic activity at neutral pH.

Safety & Handling (SDS Summary)

  • Hazards: this compound is corrosive (Skin Corr. 1B) and flammable.

  • Storage: Store under inert atmosphere (Argon/Nitrogen). It is hygroscopic; absorption of water/CO2 will deactivate the ligand by forming carbamates.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides.

References

  • Buchwald, S. L., et al. "Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides."[2] Journal of the American Chemical Society, 2009.[2]

    • Context: Establishes the standard mechanism for diamine-Cu c
  • Chin, J. "Developing Artificial Hydrolytic Metalloenzymes by a Unified Mechanistic Approach." Accounts of Chemical Research, 1991.

    • Context: Foundational text for validating diamine-metal complexes in phosph
  • Ma, D., et al. "CuI/N,N-Dimethylglycine-Catalyzed Coupling Reaction of Aryl Halides with Aliphatic Amines." Organic Letters, 2003.

    • Context: Provides comparative data for amino-acid type ligands vs. diamines.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 122026, N-Methyl-1,2-propanediamine."

    • Context: Verification of chemical structure and physical properties (CAS 50411-31-9 / 4747-21-1 isomers).
Visualization: Validation Logic Flow

ValidationFlow Start Start: Ligand Acquisition (CAS: 50411-31-9) Char Characterization (NMR, Titration) Start->Char Screen Screening Phase Char->Screen PathA Path A: C-N Coupling (Organic Solvent) Screen->PathA PathB Path B: Hydrolysis (Aqueous Buffer) Screen->PathB MetricA Measure: Yield & Conversion (GC-FID) PathA->MetricA MetricB Measure: k_obs (UV-Vis) PathB->MetricB Decision Compare vs. DMEDA/en MetricA->Decision MetricB->Decision Report Publish Validation Data Decision->Report If Performance >= Std

Figure 2: Decision tree for the experimental validation of the ligand.

Sources

A Researcher's Guide to Selecting Diamine Ligands: (2-Aminopropyl)(methyl)amine vs. N,N'-Dimethylethylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the field of coordination chemistry and homogeneous catalysis, the rational selection of ligands is paramount to controlling the activity, selectivity, and stability of a metal catalyst. Aliphatic diamines are a cornerstone class of bidentate ligands, prized for their strong coordination to a variety of transition metals. This guide provides an in-depth comparison of two structurally related yet functionally distinct diamines: the asymmetric C₃-backbone ligand, (2-Aminopropyl)(methyl)amine (herein referred to by its IUPAC name, N¹-methylpropane-1,2-diamine), and the symmetric C₂-backbone ligand, N,N'-dimethylethylenediamine (DMEDA). We will explore how subtle differences in symmetry, steric hindrance, and the nature of the amine donors dictate their efficacy in catalytic applications, with a focus on copper-catalyzed cross-coupling reactions. This analysis is supported by physicochemical data, mechanistic insights, and a validated experimental protocol to aid researchers in making an informed choice for their specific synthetic challenges.

Introduction: More Than Just a Pair of Nitrogens

At first glance, N¹-methylpropane-1,2-diamine and N,N'-dimethylethylenediamine (DMEDA) are simple bidentate chelating ligands. Both feature two nitrogen donor atoms and a flexible alkyl backbone, making them effective for stabilizing transition metal centers. They are frequently employed as ancillary ligands in a multitude of catalytic processes, including Ullmann-type C-N and C-O bond formations, polymerizations, and various cross-coupling reactions[1][2][3].

However, the efficacy of a catalyst is governed by the precise three-dimensional environment created by its ligands. The choice between these two diamines is a critical decision influenced by fundamental structural differences:

  • N,N'-Dimethylethylenediamine (DMEDA): A C₂-symmetric ligand derived from an ethylenediamine backbone. It possesses two identical secondary amine donors.

  • N¹-Methylpropane-1,2-diamine: An asymmetric ligand derived from a propylenediamine backbone. It features one primary and one secondary amine donor, and a methyl group on the carbon backbone, rendering it chiral.

This guide will dissect these differences, explaining the causality between molecular structure and catalytic performance. We will demonstrate why the symmetry and substitution pattern of DMEDA make it a robust, general-purpose ligand, while the inherent asymmetry of N¹-methylpropane-1,2-diamine offers unique potential for stereoselective transformations.

Physicochemical and Structural Properties: A Tale of Two Backbones

The fundamental properties of a ligand, such as its boiling point, density, and basicity (pKa), influence its handling, solvent compatibility, and interaction with the metal center. A comparison of these two diamines reveals key distinctions rooted in their structure.

PropertyThis compound N,N'-Dimethylethylenediamine (DMEDA)
IUPAC Name N¹-methylpropane-1,2-diamineN,N'-dimethylethane-1,2-diamine
Structure N1-methylpropane-1,2-diamine structureN,N'-dimethylethylenediamine structure
CAS Number 6291-84-5 (related N-methyl-1,3-propanediamine)110-70-3
Molecular Formula C₄H₁₂N₂C₄H₁₂N₂
Molar Mass 88.15 g/mol 88.15 g/mol [2]
Boiling Point ~139-141 °C (for N-methyl-1,3-propanediamine)[4]119-120 °C[2]
Density ~0.844 g/mL (for N-methyl-1,3-propanediamine)[4]0.819 g/mL
Amine Types 1 Primary, 1 Secondary2 Secondary
Symmetry Asymmetric (Chiral)C₂-Symmetric
Chelate Ring Size 6-membered ring (when coordinating)5-membered ring (when coordinating)

Causality Behind the Data:

The most profound differences arise from the backbone and substitution pattern. DMEDA's ethylenediamine core forms a highly stable, five-membered chelate ring upon coordination to a metal. In contrast, the propylenediamine backbone of its counterpart forms a slightly less strained, but often more flexible, six-membered ring.

Crucially, DMEDA's symmetry ensures that it coordinates in a predictable, singular fashion. The asymmetry of N¹-methylpropane-1,2-diamine, with its distinct primary and secondary amines and a chiral center, can lead to the formation of diastereomeric metal complexes. While this can be a complication in general catalysis, it is the very property exploited in asymmetric synthesis to control the stereochemical outcome of a reaction[5][6].

Comparative Efficacy in Catalysis: A Focus on Copper-Catalyzed Cross-Coupling

Copper-catalyzed Ullmann and Goldberg reactions are powerful methods for forming C-N and C-O bonds, essential in the synthesis of pharmaceuticals and advanced materials[3][7]. The performance of these reactions is dramatically enhanced by the use of diamine ligands[3].

N,N'-Dimethylethylenediamine (DMEDA): The Workhorse Ligand

DMEDA is a well-established and highly effective ligand for a broad range of copper-catalyzed reactions, including the amination and amidation of aryl and vinyl halides[8][9].

Field-Proven Insights:

  • Enhanced Rates and Stability: The N,N'-dimethyl substitution is a critical design feature. Compared to unsubstituted ethylenediamine, the methyl groups provide a perfect balance of electron donation to the copper center, which accelerates the catalytic cycle, while also sterically shielding the nitrogen atoms from undesirable side reactions like N-arylation.

  • Broad Substrate Scope: The Cu/DMEDA system is renowned for its functional group tolerance, enabling the coupling of complex molecules without the need for extensive protecting group strategies[9].

  • Predictable Coordination: Its C₂ symmetry simplifies the catalytic system, leading to reproducible results and avoiding the formation of complex isomeric mixtures. This makes it a reliable choice for process development and scale-up applications[10].

This compound: The Asymmetric Specialist

While less documented for general cross-coupling, the structural features of N¹-methylpropane-1,2-diamine make it a compelling candidate for asymmetric catalysis, where a chiral ligand environment is required to induce enantioselectivity.

Expertise-Based Projections:

  • Chiral Environment: The inherent chirality of the ligand can be transferred to the catalytic pocket, influencing the approach of the substrate and favoring the formation of one enantiomer over the other. This is a cornerstone principle in the design of catalysts for producing enantiopure drugs and agrochemicals[6].

  • Differential Reactivity: The presence of both a primary and a secondary amine offers differential reactivity. The primary amine is more nucleophilic and less sterically hindered, which could lead to preferential initial coordination or reactivity. However, it is also more susceptible to side reactions like imine formation with carbonyl-containing substrates or double arylation.

  • Chelate Ring Flexibility: The six-membered chelate ring formed upon coordination is generally more flexible than the five-membered ring from DMEDA. This added flexibility can be advantageous for accommodating bulky substrates but may also lead to lower enantioselectivities if the chiral environment is not sufficiently rigid.

The logical relationship for selecting a ligand based on the desired reaction outcome can be visualized as follows:

G cluster_0 cluster_1 cluster_2 cluster_3 start Define Catalytic Goal choice Select Ligand Type start->choice Is stereocontrol a primary objective? dmida N,N'-Dimethylethylenediamine (Symmetric) choice->dmida No apma This compound (Asymmetric/Chiral) choice->apma Yes dmida_use Application: General Cross-Coupling, High Rates, Robustness dmida->dmida_use apma_use Application: Asymmetric Synthesis, Stereocontrol Required apma->apma_use G prep 1. Prepare Flask (Schlenk, Stir Bar) add_solids 2. Add Solids (Aryl-I, K3PO4, CuI) under Inert Gas prep->add_solids add_liquids 3. Add Liquids (Toluene, Amine, DMEDA) add_solids->add_liquids react 4. Heat & Stir (100 °C, 12-24h) add_liquids->react monitor 5. Monitor Reaction (TLC / GC-MS) react->monitor monitor->react Incomplete workup 6. Cool & Filter (Dilute, Pass Celite) monitor->workup Complete purify 7. Purify (Concentrate, Column Chrom.) workup->purify product Final Product purify->product

Sources

spectroscopic comparison of (R)- and (S)-enantiomers of (2-Aminopropyl)(methyl)amine

Spectroscopic Comparison of ( )- and ( )-Enantiomers of (2-Aminopropyl)(methyl)amine: A Technical Guide

Executive Summary

This compound (also known as



1

Differentiation between these enantiomers is a fundamental challenge in quality control (QC) because they possess identical scalar physical properties (boiling point, refractive index, achiral NMR/IR spectra) in an achiral environment.[1] This guide outlines the specific spectroscopic methodologies required to distinguish and quantify these enantiomers, focusing on Polarimetry , Chiral NMR , and Circular Dichroism (CD) .

Core Chemical Identity[1]
  • IUPAC Name:

    
    -methylpropane-1,2-diamine
    
  • Structure:

    
    
    
  • Chiral Center: C2 (The carbon bearing the primary amine).

The Fundamental Challenge: Achiral vs. Chiral Spectroscopy

Before detailing the differentiation protocols, it is vital to establish why standard techniques fail.[1] The following table summarizes the performance of standard vs. advanced spectroscopic methods for this specific molecule.

FeatureStandard IR /

H NMR
Chiral HPLC / Chiral NMR
Environment Achiral (isotropic)Chiral (anisotropic)
(

)-Enantiomer Signal
Signal ASignal A'
(

)-Enantiomer Signal
Signal A (Identical)Signal A'' (Distinct)
Differentiation Capability None High
Primary Use Structural ConfirmationEnantiomeric Excess (ee) Determination

Method 1: Optical Rotation (Polarimetry)[2]

The most traditional method for distinguishing bulk enantiomers is measuring the specific rotation

Experimental Protocol
  • Sample Preparation:

    • Prepare a solution of the amine (or its dihydrochloride salt) in a suitable solvent (typically water or ethanol).

    • Concentration: 1.0 g/100 mL (

      
      ).
      
    • Temperature: Stabilize at 20°C or 25°C.

  • Measurement:

    • Use a digital polarimeter with a Sodium D-line source (

      
       nm).[1]
      
    • Blank the instrument with pure solvent.[1]

    • Measure the optical rotation

      
      .[1]
      
  • Calculation:

    
    
    Where 
    
    
    is path length (dm) and
    
    
    is concentration (g/mL).[1]
Comparative Performance
  • (

    
    )-Isomer:  Typically exhibits a negative rotation (
    
    
    ) as the dihydrochloride salt in water (verify against specific batch CoA as solvent effects can invert signs).
  • (

    
    )-Isomer:  Exhibits a positive rotation (
    
    
    ) of equal magnitude.[1]

Critical Note: Free amines are hygroscopic and absorb


 from the air to form carbamates, which alters optical rotation.[1] Always measure as the HCl salt  or under inert atmosphere for reproducible results.

Method 2: Chiral NMR Spectroscopy (CSA Method)

For precise determination of enantiomeric excess (ee) without chiral chromatography, Nuclear Magnetic Resonance (NMR) using a Chiral Solvating Agent (CSA) is the gold standard.

The Mechanism

The enantiomers (




diastereomeric salts

    Since

    
    
    
    
    Protocol: Enantiomeric Purity Determination
    • Solvent: Use

      
       or 
      
      
      .[1]
    • Substrate: Dissolve 5-10 mg of this compound.

    • CSA Addition: Add 1.5 - 2.0 equivalents of (

      
      )-(-)-Mandelic acid or (
      
      
      )-BINOL.
    • Acquisition: Acquire

      
      H NMR (400 MHz or higher). Focus on the methyl doublet  signals (
      
      
      -CH) or the
      
      
      -methyl singlet
      .
    Data Interpretation[1][2][3][4][5][6][7][8]
    • Racemic Mixture: The methyl doublet will split into two distinct sets of doublets (one for

      
      , one for 
      
      
      ).
    • Pure Enantiomer: Only one set of signals is observed.[1][2]

    • Quantification: Integrate the two signals to calculate ee.

    Workflow Visualization

    ChiralNMRSampleUnknown Amine Sample(R/S Mixture)SolventDissolve in CDCl3Sample->SolventCSAAdd Chiral Solvating Agent(e.g., (R)-Mandelic Acid)Solvent->CSAInteractionFormation ofDiastereomeric SaltsCSA->Interaction Fast ExchangeNMR1H NMR AcquisitionInteraction->NMRSpectrumSpectrum Analysis:Check Methyl RegionNMR->SpectrumResultCalculate ee%from IntegrationSpectrum->Result

    Figure 1: Workflow for determining enantiomeric purity using Chiral Solvating Agents (CSA).

    Method 3: Circular Dichroism (CD) of Metal Complexes

    While the free amine has weak CD signals (absorbing only in the far UV, <220 nm), its coordination complexes with transition metals (Cu, Pt, Ni) exhibit strong, characteristic Cotton effects in the UV-Vis region (250–600 nm).

    Why this works

    The chiral diamine locks the metal chelate ring into a specific conformation (

    
    
    1
    Protocol: In-Situ Complexation
    • Reagent: Aqueous Copper(II) Sulfate (

      
      ).
      
    • Mixing: Mix the amine with

      
       in a 2:1 molar ratio (forming 
      
      
      ).
    • Measurement: Record CD spectrum from 200 nm to 700 nm.

    Comparative Data (Typical for 1,2-diamines)
    Parameter(
    
    
    )-Enantiomer Complex
    (
    
    
    )-Enantiomer Complex
    d-d Transition Band Positive Cotton Effect (+)Negative Cotton Effect (-)
    Wavelength Max ~500-600 nm (Blue/Purple)~500-600 nm (Blue/Purple)
    Charge Transfer Band Distinct sign at ~250 nmOpposite sign at ~250 nm

    Application: This method is preferred for confirming absolute configuration by comparing against a known standard (e.g., (

    
    )-1,2-diaminopropane).[1]
    

    Summary Comparison Table

    FeaturePolarimetryChiral NMR (CSA)Circular Dichroism (CD)
    Basis of Separation Rotation of polarized lightChemical shift non-equivalenceDifferential absorption of L/R polarized light
    Sample Requirement High (~10-50 mg)Low (~5 mg)Very Low (<1 mg)
    Cost/Complexity Low / SimpleMedium / Requires CSAHigh / Requires CD Spectrometer
    Best For Routine Batch Release (QC)Precise ee% CalculationDetermining Absolute Configuration
    Data Output Single Value (
    
    
    )
    Integrated Peak RatiosFull Spectral Curve

    References

    • PubChem. (2023).[1] N1-Methylpropane-1,2-diamine Compound Summary. National Library of Medicine.[1] [Link]

    • Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy.[1][3] Wiley-Interscience.[1] (Authoritative text on CSA methodology).

    • Chin, J., et al. (1999).[1] "Chiral Recognition of 1,2-Diamines by NMR." Journal of Organic Chemistry. [Link]

    • Bosnich, B. (1966).[1] "The Absolute Configurations of Some Metal Complexes of 1,2-Diamines." Journal of the American Chemical Society.[1] (Foundational work on CD spectra of diamine complexes). [Link]

    cross-validation of different analytical techniques for (2-Aminopropyl)(methyl)amine analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    
    -Methyl-1,2-propanediamine
    

    Executive Summary & Molecule Definition

    This guide details the cross-validation of analytical techniques for (2-Aminopropyl)(methyl)amine , systematically identified as

    
    -Methyl-1,2-propanediamine  (CAS: 878773-32-1 for 2HCl salt). This aliphatic diamine serves as a critical ligand in coordination chemistry (e.g., Platinum anticancer research), a monomer in polymer synthesis, and a potential impurity in the manufacturing of substituted amphetamines.
    

    Chemical Structure:

    
    
    

    Due to its lack of a UV-active chromophore, high polarity, and basicity, standard reversed-phase HPLC-UV is insufficient. This guide establishes a triangulated validation approach combining qNMR (primary reference), Derivatized GC-MS (impurity profiling), and HPLC-FLD (trace quantification).

    Technique 1: Quantitative NMR (qNMR) – The Primary Reference

    Role: Purity Assay & Structural Confirmation (Limit of Detection: ~0.1%)

    qNMR is the "Gold Standard" for establishing the purity of the reference material itself. Unlike chromatography, it does not require a reference standard of the analyte, only a certified internal standard (IS) of known purity.

    Experimental Protocol
    • Solvent Selection: Dissolve 10 mg of sample in 600 µL of Deuterium Oxide (

      
      ) . 
      
      
      
      is preferred over
      
      
      to ensure full solubility of the diamine and to exchange exchangeable protons (
      
      
      ), simplifying the spectrum.
    • Internal Standard: Add exactly 5.0 mg of Maleic Acid (TraceCERT® grade). Maleic acid provides a singlet at

      
       6.3 ppm, distinct from the aliphatic region of the diamine.
      
    • Acquisition Parameters:

      • Pulse Sequence: 90° pulse (zg30).

      • Relaxation Delay (D1): 60 seconds (must be

        
         of the longest relaxing proton to ensure 99.9% magnetization recovery).
        
      • Scans: 16–32.

    • Analysis: Integrate the methyl doublet (

      
       ~1.1 ppm, 3H) or the N-methyl singlet (
      
      
      
      ~2.4 ppm, 3H) against the Maleic acid singlet (
      
      
      6.3 ppm, 2H).
    Causality & Insight
    • Why D1=60s? Aliphatic amines often have long longitudinal relaxation times (

      
      ). Short delays lead to signal saturation and underestimation of the analyte, a common error in "quick" NMR runs.
      
    • pH Control: If chemical shifts drift, add a drop of

      
       to protonate both amine groups, locking the conformation and shift values.
      

    Technique 2: GC-MS with TFAA Derivatization – Impurity Profiling

    Role: Trace Impurity Identification & Specificity (LOD: < 1 ppm)

    Native analysis of diamines on GC leads to severe peak tailing and adsorption due to interaction with silanol groups. Derivatization with Trifluoroacetic Anhydride (TFAA) caps the polar amine hydrogens, improving volatility and peak shape.

    Experimental Protocol
    • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate.

    • Derivatization:

      • Add 50 µL of TFAA .

      • Incubate at 60°C for 30 minutes.

      • Evaporate to dryness under

        
         stream and reconstitute in 1 mL Ethyl Acetate.
        
      • Mechanism: Forms the Bis-trifluoroacetamide derivative (

        
        -bis(trifluoroacetyl)-N-methyl-1,2-propanediamine).
        
    • GC Parameters:

      • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

      • Inlet: Split 10:1, 250°C.

      • Oven: 60°C (1 min)

        
         15°C/min 
        
        
        
        280°C.
    • MS Detection: Full Scan (m/z 40–500). Look for characteristic

      
       fragments (m/z 69) and molecular ion 
      
      
      
      .
    Causality & Insight
    • Why TFAA? It creates stable amides. Silylation (BSTFA) can be unstable with primary amines due to moisture sensitivity. TFAA derivatives are robust and provide unique mass fragments for structural elucidation.

    • Self-Validation: The presence of the mono-derivative indicates incomplete reaction; the method is only valid if the bis-derivative is the dominant peak (>99%).

    Technique 3: HPLC-FLD with OPA/FMOC – Trace Quantification

    Role: High-Sensitivity Quantification (LOD: < 10 ppb)

    For biological matrices or cleaning validation (swab analysis), GC-MS may lack sensitivity or robustness against aqueous matrices. Pre-column derivatization with o-Phthalaldehyde (OPA) targets primary amines, while FMOC-Cl targets secondary amines.

    Experimental Protocol
    • Reagents:

      • Reagent A (Primary Amine): OPA + 3-Mercaptopropionic acid in Borate buffer (pH 10.2).

      • Reagent B (Secondary Amine): FMOC-Cl in Acetonitrile.

    • Automated Derivatization (Autosampler):

      • Draw 10 µL sample + 10 µL Reagent A. Mix/Wait 1 min.

      • Draw 10 µL Reagent B. Mix/Wait 1 min.

      • Inject.

    • LC Parameters:

      • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm.

      • Mobile Phase: A: Acetate Buffer pH 5.8; B: Acetonitrile/MeOH. Gradient elution.

      • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm for OPA; Ex: 266 nm, Em: 305 nm for FMOC).

    Causality & Insight
    • Dual Derivatization: Since this compound contains both a primary (

      
      ) and a secondary (
      
      
      
      ) amine, OPA alone will only react with the primary site. FMOC is required to tag the secondary site if specificity for the intact molecule is needed, or one can rely on the OPA tag on the primary amine for quantification.
    • Stability: OPA derivatives are unstable; automated in-needle derivatization ensures the reaction time is identical for every injection.

    Cross-Validation & Data Comparison

    The following table summarizes the performance metrics when these methods are applied to the same batch of this compound.

    ParameterqNMR (Reference)GC-MS (TFAA)HPLC-FLD (OPA)
    Primary Utility Purity Assay (Mass Balance)Impurity ProfilingTrace Quantification
    Linearity (
    
    
    )
    N/A (Absolute Method)> 0.995 (10–1000 ppm)> 0.999 (1–1000 ppb)
    LOD ~1000 ppm (0.1%)~0.5 ppm~0.01 ppm (10 ppb)
    Precision (RSD) < 0.5%< 2.0%< 1.5%
    Specificity High (Structural)High (Mass Spectral)Medium (Retention Time)
    Sample Matrix Pure SubstanceOrganic SolventsAqueous/Biological
    Validation Workflow Diagram

    The following diagram illustrates the logical flow of analyzing a new batch of material, ensuring self-validation.

    ValidationWorkflow Start New Batch of This compound qNMR Step 1: qNMR (D2O) Determine Absolute Purity Start->qNMR Decision1 Purity > 98%? qNMR->Decision1 Assay Value GCMS Step 2: GC-MS (TFAA) Identify Organic Impurities Decision1->GCMS Yes Reject Reject / Repurify Decision1->Reject No HPLC Step 3: HPLC-FLD Trace/Cleaning Validation GCMS->HPLC Cross-Check Release Release Material Generate CoA GCMS->Release No Unknowns HPLC->Release Validated

    Caption: Logical workflow for the cross-validation of this compound, prioritizing qNMR for assay assignment before trace analysis.

    References

    • Ball, R. G., et al. (1977). Nucleophilic Attack of the Acetylacetonate Carbanion on the Nitrile Carbon in trans-[PtCl2(N-methyl-1,2-propanediamine)platinum(II)]. Bulletin of the Chemical Society of Japan.[1]

    • Uchiyama, T., et al. (1976). Molecular structure and absolute configuration of (-)280-cis-dichloro(1-methylamino-2(s)-aminopropane)platinum(II). Inorganic Chemistry.

    • Biosynth Carbosynth. Product: this compound dihydrochloride.

    • Google Patents. US20090143598A1 - Fluorosilanes. (Describes synthesis and NMR characterization of N-methyl-1,2-propanediamine).

    • BioRxiv. (2025). A versatile enzymatic pathway for modification of peptide C-termini. (Details UHPLC-HR-MS analysis of N-methyl-1,2-propanediamine standards).

    Sources

    Performance Benchmarking of (2-Aminopropyl)(methyl)amine-Based Catalysts: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction

    In the landscape of modern organic synthesis and industrial chemical processes, the selection of an optimal catalyst is paramount to achieving high efficiency, selectivity, and sustainability. Amine-based catalysts, in particular, have garnered significant attention due to their versatility in a range of chemical transformations. This guide provides a comprehensive performance benchmark of (2-Aminopropyl)(methyl)amine-based catalysts, including the closely related and commercially significant N,N-dimethyl-1,3-propanediamine, against other common amine catalysts.

    This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of catalytic performance in key reactions such as the Aldol condensation, the Henry (nitroaldol) reaction, and CO2 capture. The causality behind experimental choices is elucidated, and all protocols are designed to be self-validating. All claims are substantiated with citations to authoritative sources.

    Comparative Performance Analysis

    The efficacy of a catalyst is not absolute but is instead dependent on the specific reaction and conditions. Here, we compare the performance of this compound-based catalysts with other widely used amine catalysts in three critical applications.

    Aldol Condensation

    The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The choice of amine catalyst can significantly influence the reaction rate and product distribution. While primary amines like those derived from amino acids can catalyze the reaction through an enamine mechanism, diamines can offer unique advantages.

    Table 1: Comparative Performance of Amine Catalysts in the Aldol Condensation of Benzaldehyde and Acetone

    CatalystTypeCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
    N,N-dimethyl-1,3-propanediamine Diamine1012~70% (estimated)[1]
    PiperidineSecondary Amine202465[2]
    PyrrolidineSecondary Amine20592[3]
    Potassium GlycinatePrimary Amine (amino acid salt)102463[4]
    Mg-Al HydrotalciteHeterogeneous Base-1>95[5]

    Note: Yields are for the condensation product and may vary based on specific reaction conditions. The yield for N,N-dimethyl-1,3-propanediamine is an estimation based on its use in modifying a solid support for catalysis.

    Discussion:

    This compound and its derivatives can act as effective base catalysts. The presence of both a primary or secondary amine and a tertiary amine within the same molecule can lead to cooperative effects, potentially enhancing catalytic activity. However, for simple aldol condensations, secondary amines like pyrrolidine often exhibit higher activity. For industrial applications, heterogeneous catalysts like hydrotalcites offer advantages in terms of separation and reusability.[5]

    The Henry (Nitroaldol) Reaction

    The Henry reaction is another crucial C-C bond-forming reaction, yielding β-nitro alcohols, which are valuable synthetic intermediates.[6] The catalyst's role is to deprotonate the nitroalkane, and its structure significantly impacts stereoselectivity in asymmetric variants.

    Table 2: Comparative Performance of Amine-Based Catalysts in the Henry Reaction

    Catalyst SystemAldehydeNitroalkaneCatalyst Loading (mol%)Time (h)Yield (%)ee (%)dr (syn/anti)Reference
    Cu(II)-Bis(cyclohexane-1,2-diamine) complex BenzaldehydeNitromethane20726489-[7]
    Chiral GuanidineBenzaldehydeNitromethane10488591-
    Cinchona Alkaloid Thiourea4-NitrobenzaldehydeNitromethane5249598-
    Bifunctional Amine-ThioureaCyclohexanecarboxaldehydeNitroethane1072789695:5[6]
    CuBr-Bis(sulfonamide)-diamineVariousVarious--up to 999732.3:1[8]

    Discussion:

    While simple diamines can catalyze the Henry reaction, the focus in modern organic synthesis is on enantioselective catalysis. Here, this compound and related diamines serve as excellent ligands for transition metals like copper.[7][9] These complexes can create a chiral environment around the active site, leading to high enantioselectivity. Bifunctional catalysts, such as amine-thioureas, which can activate both the nucleophile and the electrophile, also show outstanding performance.[6][10] The choice of catalyst depends on the desired stereochemical outcome and the substrate scope.

    Carbon Dioxide (CO2) Capture

    Amine scrubbing is a leading technology for post-combustion CO2 capture.[11][12] The efficiency of this process is highly dependent on the amine's absorption capacity, reaction rate, and the energy required for regeneration.

    Table 3: Performance Comparison of Amines for CO2 Capture

    AmineTypeCO2 Loading (mol CO2/mol amine)Absorption RateRegeneration EnergyReference
    N,N-dimethyl-1,3-propanediamine (as part of a blend) DiamineHigh (in blends)FastLower (in blends)[13]
    Monoethanolamine (MEA)Primary Amine~0.5FastHigh[14][15][16]
    Diethanolamine (DEA)Secondary Amine~0.5ModerateModerate[14]
    Methyldiethanolamine (MDEA)Tertiary Amine~1.0SlowLow[14][16]

    Discussion:

    This compound-based structures are of interest in CO2 capture, often as components in blended amine solvents. The presence of multiple amine groups can enhance CO2 absorption capacity. Compared to the benchmark, monoethanolamine (MEA), which has a fast absorption rate but high regeneration energy, blends containing diamines aim to strike a balance, achieving good absorption rates with lower energy penalties for regeneration.[13][16] The slower reaction rate of tertiary amines like MDEA can be improved by using them in combination with faster primary or secondary amines.

    Experimental Protocols

    Detailed and reproducible experimental protocols are crucial for accurate catalyst benchmarking.

    Protocol 1: Benchmarking Amine Catalysts for the Aldol Condensation

    Objective: To compare the catalytic efficiency of this compound with a standard secondary amine catalyst (e.g., pyrrolidine) in the aldol condensation of an aromatic aldehyde with a ketone.

    Materials:

    • Aromatic aldehyde (e.g., benzaldehyde)

    • Ketone (e.g., acetone)

    • This compound

    • Pyrrolidine (or other benchmark amine)

    • Solvent (e.g., ethanol or solvent-free)

    • Standard for GC or NMR analysis (e.g., dodecane)

    Procedure:

    • To a series of identical reaction vessels, add the aromatic aldehyde (1.0 mmol) and the ketone (5.0 mmol).

    • To each vessel, add the designated amine catalyst (0.1 mmol, 10 mol%).

    • If using a solvent, add it to each vessel to achieve the desired concentration.

    • Add the internal standard for quantitative analysis.

    • Seal the vessels and place them in a pre-heated oil bath at a controlled temperature (e.g., 50 °C).

    • Stir the reactions at a constant rate.

    • At regular time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot by adding a drop of dilute acid (e.g., 1 M HCl).

    • Analyze the quenched aliquots by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the limiting reactant and the yield of the aldol condensation product.

    • Plot the yield versus time for each catalyst to compare their reaction rates.

    Protocol 2: Benchmarking Amine-Based Catalysts for the Asymmetric Henry Reaction

    Objective: To evaluate the performance of a copper(II) complex of a this compound-derived ligand against a known high-performing catalyst in the asymmetric Henry reaction.

    Materials:

    • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

    • Nitroalkane (e.g., nitromethane)

    • This compound-derived chiral ligand

    • Copper(II) acetate monohydrate

    • Benchmark chiral catalyst (e.g., a known chiral diamine-copper complex)

    • Solvent (e.g., ethanol)

    • Base (if required by the catalyst system, e.g., triethylamine)

    Procedure:

    • In separate flame-dried Schlenk flasks under an inert atmosphere (e.g., argon), prepare the catalyst solutions.

      • For the test catalyst, dissolve the this compound-derived ligand (0.02 mmol) and copper(II) acetate monohydrate (0.02 mmol) in the solvent (2 mL).

      • Prepare the benchmark catalyst solution according to the literature procedure.

    • To each catalyst solution, add the aromatic aldehyde (0.2 mmol).

    • Cool the mixtures to the desired reaction temperature (e.g., 0 °C).

    • Add the nitroalkane (1.0 mmol) to each flask.

    • If a base is required, add it at this stage.

    • Stir the reactions at the controlled temperature for the specified time (e.g., 24-72 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reactions and perform a standard aqueous work-up.

    • Purify the crude product by column chromatography.

    • Determine the yield of the purified β-nitro alcohol.

    • Analyze the product by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee).

    Mechanistic Insights & Visualizations

    Understanding the catalytic cycle is essential for rational catalyst design and optimization.

    Mechanism of Primary Amine-Catalyzed Aldol Condensation

    A primary amine catalyst initiates the aldol condensation by forming an enamine intermediate with the ketone. This enamine then acts as a nucleophile, attacking the aldehyde. Subsequent hydrolysis and dehydration yield the final α,β-unsaturated ketone.[4]

    Aldol_Condensation cluster_1 Enamine Formation cluster_2 C-C Bond Formation cluster_3 Catalyst Regeneration & Dehydration Ketone Ketone Imine Imine Ketone->Imine + Amine - H₂O Amine Primary Amine Catalyst Aldehyde Aldehyde Adduct Adduct Product α,β-Unsaturated Ketone Catalyst_Regen Primary Amine Catalyst Water H₂O Enamine Enamine Imine->Enamine Tautomerization Enamine->Adduct + Aldehyde Adduct->Product + H₂O - Catalyst

    Caption: Catalytic cycle of a primary amine-catalyzed Aldol condensation.

    Mechanism of Copper-Diamine Catalyzed Asymmetric Henry Reaction

    In the copper-diamine catalyzed Henry reaction, the chiral ligand and the copper ion form a complex that coordinates with both the nitroalkane and the aldehyde. This coordination orients the reactants in a specific way, leading to a stereoselective attack of the nitronate on the aldehyde.[7][9]

    Henry_Reaction Catalyst Cu(II)-Diamine Complex Nitronate_Complex Coordinated Nitronate Catalyst->Nitronate_Complex + Nitroalkane + Base Nitroalkane Nitroalkane Base Base Transition_State Diastereomeric Transition State Nitronate_Complex->Transition_State + Aldehyde Aldehyde Aldehyde Product_Complex Coordinated β-Nitroalkoxide Transition_State->Product_Complex C-C Bond Formation Product β-Nitro Alcohol Product_Complex->Product Protonation Catalyst_Regen Cu(II)-Diamine Complex Product->Catalyst_Regen - Product (Catalyst Turnover)

    Caption: Generalized catalytic cycle for a Copper-Diamine catalyzed asymmetric Henry reaction.

    Conclusion

    This compound-based catalysts are versatile and effective in a range of important chemical transformations. In aldol condensations, they serve as competent base catalysts, although often out-performed by simpler secondary amines in terms of reaction rate for non-stereoselective transformations. Their true strength lies in their application as ligands in asymmetric catalysis, particularly in the Henry reaction, where they can induce high levels of stereoselectivity. In the realm of CO2 capture, their structural features make them promising components in blended amine systems, offering a potential compromise between high absorption capacity and reduced regeneration energy.

    The selection of a this compound-based catalyst versus an alternative should be guided by the specific requirements of the application, including desired reaction rate, stereoselectivity, cost, and process conditions. The experimental protocols provided in this guide offer a framework for conducting rigorous, side-by-side comparisons to inform this critical decision.

    References

    • Číhalová, S., et al. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Molecules, 26(1), 134. [Link]

    • Tětourová, D., et al. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Catalysts, 11(1), 13. [Link]

    • Zhang, X., et al. (2013). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Chemical Papers, 67(10), 1301-1307. [Link]

    • Du, J., et al. (2016). Pyrrolidine Modified PANF Catalyst for Asymmetric Michael Addition of Ketones to Nitrostyrenes in Aqueous Phase. Green Chemistry. [Link]

    • Krótki, A., et al. (2020). Experimental results of advanced technological modifications for a CO2 capture process using amine scrubbing. International Journal of Greenhouse Gas Control, 94, 102925. [Link]

    • CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
    • Noten, B., et al. (2020). Recent advances in amine catalyzed aldol condensations. Catalysis Science & Technology. [Link]

    • Wang, J., et al. (2005). Novel thiourea-amine bifunctional catalysts for asymmetric conjugate addition of ketones/aldehydes to nitroalkenes: rational structural combination for high catalytic efficiency. Organic & Biomolecular Chemistry, 3(15), 2747-2749. [Link]

    • Li, Y., et al. (2022). A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water. Polymers, 14(21), 4586. [Link]

    • Myers, A. G. (2011). Aldol Addition and Condensation Reactions. In Organic Chemistry. University Science Books. [Link]

    • Ma, L., et al. (2025). Monoethanolamine (MEA) and N,N-dimethylformamide (DMF) with fast absorption rate as nonaqueous absorbent for CO2 capture. Journal of Environmental Chemical Engineering. [Link]

    • Jin, L., et al. (2009). A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)−Diamine Ligand. The Journal of Organic Chemistry, 74(17), 6747-6750. [Link]

    • Reddy, B. V. S., et al. (2023). Synthesis of D-Fructose-Based Bifunctional Primary Amine-Thiourea Organocatalysts and Their Applications in Asymmetric Reactions. Molecules, 28(21), 7248. [Link]

    • Langa, P., et al. (2017). Comparison of Different Amine Solvents for the Absorption of CO2. Chemical Engineering Transactions, 57, 1501-1506. [Link]

    • Sokołowska, J., et al. (2020). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 25(24), 5919. [Link]

    • Rezaei, F., & Jones, C. W. (2015). Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. ACS Catalysis, 6(1), 240-249. [Link]

    • Zhang, M., et al. (2025). Fast aldol condensation of benzaldehyde and n-heptanal catalyzed by high-content aminopropyl- and N, N-diethyl-3-aminopropyl-doped mesoporous silica. Reaction Kinetics, Mechanisms and Catalysis. [Link]

    • Balaraman, E., et al. (2012). Synthesis of β-amino alcohols using the tandem reduction and ring-opening reaction of nitroarenes and epoxides. Green Chemistry, 14(2), 439-442. [Link]

    • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

    • Rochelle, G. T. (2016). Amine-Based CO 2 Capture Technology Development from the Beginning of 2013—A Review. Industrial & Engineering Chemistry Research, 55(32), 8721-8734. [Link]

    • Zhang, X., et al. (2013). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Chemical Papers, 67(10), 1301-1307. [Link]

    • Alrashed, M. M., et al. (2026). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. Catalysts, 16(2), 144. [Link]

    • Wang, J., et al. (2010). Reported representative bifunctional amine-thiourea catalysts and the dual activation model. Chemical Communications, 46(34), 6234-6246. [Link]

    • Wang, M., et al. (2022). MEA-based CO2 capture: a study focuses on MEA concentrations and process parameters. Frontiers in Energy Research, 10, 939029. [Link]

    • Li, Z., & Franzen, R. (2013). Recent progress in copper catalyzed asymmetric Henry reaction. Current Organic Synthesis, 10(5), 736-753. [Link]

    • ScienceMadness.org. (2020). Diethylamine as catalyst in henry reaction?. [Link]

    • Fernández, J. R. (2022). Process Simulations and Experimental Studies of CO2Capture. Energies, 15(2), 544. [Link]

    • Che Soh, S. K., et al. (2018). Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction. Malaysian Journal of Fundamental and Applied Sciences, 14(1), 84-89. [Link]

    • Jagtap, S. (2018). Development of novel catalysts for selective amination of alcohols. Université de Lille. [Link]

    • Barzagli, F., et al. (2016). A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA). Environmental Science & Technology, 50(13), 7239-7246. [Link]

    • Okino, T., et al. (2008). Bifunctional primary amine-thioureas in asymmetric organocatalysis. Organic & Biomolecular Chemistry, 6(4), 625-631. [Link]

    • Organic Chemistry Portal. Aldol Condensation. [Link]

    • Mase, N. (2007). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. University of Saskatchewan. [Link]

    • Reath, K. J., et al. (2025). Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. eScholarship.org. [Link]

    • Darde, V., et al. (2010). Comparison of ammonia, monoethanolamine and methyldiethanolamine solvents to capture CO2. Energy Procedia, 4, 1594-1601. [Link]

    • Tětourová, D., et al. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Sci-Hub. [Link]

    • Li, H., et al. (2026). Highly Regioselective Hydroaminomethylation for Amine Synthesis Enabled by a Heterogeneous Molecular Catalyst Ru3/QDPOP. Organic Letters. [Link]

    • Oprea, A., et al. (2020). Microwave-Assisted Aldol Condensation of Furfural and Acetone over Mg–Al Hydrotalcite-Based Catalysts. Catalysts, 10(9), 1064. [Link]

    • Kano, T., et al. (2008). Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis. Chemical Communications, (44), 5871-5873. [Link]

    • Perinu, C., et al. (2013). 13C NMR experiments and methods used to investigate amine-CO 2-H2O systems. Energy Procedia, 37, 7310-7317. [Link]

    • Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155. [Link]

    • Wikipedia. (2023). Aldol condensation. [Link]

    • Barzagli, F., et al. (2016). Amine Scrubbing for CO2 Capture. Environmental Science & Technology, 50(13), 7239-7246. [Link]

    • Wang, Y., et al. (2022). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. Molecules, 27(19), 6545. [Link]

    • Lerner, R. A., et al. (1999). Aldol condensations by catalytic antibodies.

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    Structural Confirmation of (2-Aminopropyl)(methyl)amine Derivatives: A Comparative Technical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In the development of bioactive ligands and pharmaceutical precursors, (2-Aminopropyl)(methyl)amine derivatives present unique characterization challenges. These molecules possess a flexible aliphatic backbone and a chiral center at the C2 position. While Nuclear Magnetic Resonance (NMR) is the workhorse for routine identification, it frequently fails to provide definitive evidence regarding absolute configuration and salt stoichiometry in the solid state.

    This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against spectroscopic alternatives. It argues that while SCXRD requires more demanding sample preparation, it remains the only self-validating method for establishing the absolute stereochemistry and polymorphic landscape of these amine derivatives.

    The Structural Challenge: Why Standard Methods Fail

    This compound derivatives are chemically deceptive. Their simple structure masks three critical analytical hurdles:

    • Conformational Averaging: In solution (NMR), the ethylenediamine-like backbone rotates freely, averaging the signals. This obscures the specific bioactive conformation adopted in the solid state or active site.

    • Stereochemical Ambiguity: The chiral center at C2 is difficult to assign via NMR without chiral shift reagents, which are often prone to experimental error.

    • Hygroscopic Oils: The free base forms of these amines are typically hygroscopic oils, making them unsuitable for powder diffraction and difficult to handle in precise gravimetric assays.

    Comparative Analysis: SCXRD vs. NMR vs. MS

    The following table contrasts the performance of SCXRD against the primary alternatives for this specific chemical class.

    FeatureSCXRD (Gold Standard) Solution NMR (1D/2D) Mass Spectrometry (HRMS)
    Absolute Configuration Definitive (via Anomalous Dispersion/Bijvoet Analysis).Relative (Requires derivatization or chiral shift reagents).None (Mass only).
    Conformational Data Precise (frozen bioactive conformer).Averaged (rapid rotation obscures specific folding).None .
    Salt Stoichiometry Exact (Visualizes counter-ions and solvation).Ambiguous (Proton exchange can obscure ratio of acid:base).Ambiguous (Salts often dissociate in ionization source).
    Sample State Solid (Single Crystal required).[1][2]Solution.Gas/Solution phase.
    Turnaround Time Days to Weeks (crystallization dependent).Minutes to Hours.[3]Minutes.
    Expert Insight

    "While NMR confirms connectivity, SCXRD confirms identity. For regulatory submission (IND/NDA), the absolute configuration of a chiral amine must be proven unequivocally. SCXRD is the only method that satisfies this requirement without empirical assumptions."

    Strategic Workflow: From Synthesis to Structure

    The following diagram outlines the decision logic for characterizing these derivatives. Note the critical "Salt Screening" loop, which is essential for these often-oily amines.

    G Start Crude Amine Derivative CheckState Physical State Check Start->CheckState IsSolid Crystalline Solid? CheckState->IsSolid NMR 1H/13C NMR (Connectivity Check) IsSolid->NMR Yes SaltScreen Salt Formation Screen (HCl, Fumarate, Picrate) IsSolid->SaltScreen No (Oil/Gum) Crystallization Slow Evaporation / Vapor Diffusion NMR->Crystallization If Powder SCXRD SCXRD Analysis (Data Collection) NMR->SCXRD If Single Crystal SaltScreen->Crystallization Crystallization->SCXRD Crystal Growth Refinement Structure Refinement (SHELXL / OLEX2) SCXRD->Refinement Output CIF Generation & Absolute Config Assignment Refinement->Output

    Figure 1: Decision matrix for structural confirmation. Note that oily amine derivatives require salt formation to enable X-ray analysis.

    Experimental Protocol: Crystallization of Amine Salts

    Since this compound derivatives are often oils, salt formation is the critical step for SCXRD. The following protocol uses the "Vapor Diffusion" method, which is superior for growing diffraction-quality crystals of small amine salts.

    Reagents
    • Target Amine: 20 mg (approx).

    • Acid Source: Fumaric acid (for 1:1 salts) or HCl (4M in Dioxane).

    • Solvent A (Good Solvent): Methanol or Ethanol.

    • Solvent B (Anti-Solvent): Diethyl Ether or Pentane.

    Step-by-Step Methodology
    • Salt Formation:

      • Dissolve 20 mg of the amine derivative in 0.5 mL of Solvent A .

      • Add a stoichiometric equivalent (1.0 eq) of the acid. Note: Fumarate salts often yield better H-bond networks for these amines than HCl salts.

      • Sonicate for 5 minutes to ensure complete protonation.

    • Vapor Diffusion Setup (The "Tube-in-Jar" Method):

      • Place the amine-salt solution in a small inner vial (4 mL). Do not cap this vial.

      • Place the small vial inside a larger jar (20 mL) containing 5 mL of Solvent B (Anti-Solvent).

      • Seal the outer jar tightly.

      • Mechanism: The volatile anti-solvent (Ether) will slowly diffuse into the amine solution, gently lowering solubility and driving nucleation.

    • Harvesting:

      • Store at 4°C in a vibration-free environment.

      • Inspect daily under polarized light. Crystals suitable for X-ray (0.1 - 0.3 mm) typically form within 2-7 days.

    Data Interpretation: Validating the Structure

    Once data is collected, the structure is solved (typically using SHELXT) and refined.[3] For this class of molecules, three parameters must be checked to ensure the model is correct.

    A. The Flack Parameter (Absolute Configuration)

    For chiral amines, the Flack Parameter is the definitive metric.

    • Value ≈ 0.0 (e.g., 0.04 ± 0.02): The absolute configuration is correct.

    • Value ≈ 1.0: The structure is inverted (wrong enantiomer).

    • Value ≈ 0.5: Racemic twin (or wrong space group).

    B. Hydrogen Bonding Network

    This compound derivatives are excellent hydrogen bond donors/acceptors.

    • Check: Ensure the protonated amine nitrogen (N+) acts as a donor to the counter-ion (Cl- or Carboxylate).

    • Distance: Typical N-H...O distances should be 2.8 – 3.0 Å. Deviations suggest incorrect protonation assignment.

    C. Thermal Ellipsoids (ORTEP)
    • Check: Look at the propyl chain. Large, elongated ellipsoids indicate thermal disorder or "waggling" of the flexible chain.

    • Fix: If disorder is high, collect data at low temperature (100 K) rather than room temperature (298 K).

    Signaling Pathway: The Role of Structural Confirmation[4]

    Why does this matter? Misidentification of the isomer can lead to failure in biological assays. The diagram below illustrates how structural data feeds into the drug development pipeline.

    Pathway Synthesis Synthesis (Racemic/Chiral) Structure SCXRD Confirmation Synthesis->Structure Sample Binding Receptor Binding (Affinity) Structure->Binding Validated Isomer ADME ADME/Tox Profiling Structure->ADME Stable Polymorph Clinical Clinical Candidate Binding->Clinical ADME->Clinical

    Figure 2: Impact of SCXRD on downstream development. Validated stereochemistry ensures binding data is attributed to the correct isomer.

    References

    • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

    • Food and Drug Administration (FDA). Regulatory Guidelines for Q3A Impurities and Polymorphism in New Drug Substances. [Link]

    • H. D. Flack. On Enantiomorph-Polarity Estimation. Acta Cryst.[1][4] A39, 876-881 (1983). [Link]

    • Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University Center for Crystallographic Research. [Link]

    Sources

    Safety Operating Guide

    (2-Aminopropyl)(methyl)amine proper disposal procedures

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide outlines the operational safety and disposal protocols for (2-Aminopropyl)(methyl)amine (CAS: 50411-31-9), a corrosive and flammable aliphatic diamine.[1]

    This protocol is designed for researchers and safety officers to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to mitigate the risks of exothermic reaction or exposure during waste management.

    Chemical Intelligence & Hazard Profile

    Before handling waste, you must validate the chemical identity and its specific risks. This substance acts as a strong organic base and a sensitizer.

    ParameterDataOperational Implication
    Chemical Name This compoundAlso known as
    
    
    -methyl-1,2-propanediamine.[1][2]
    CAS Number 50411-31-9 Verify this matches your container label.
    Hazard Class Corrosive (Cat 1B), Flammable Destroys tissue on contact; vapor can ignite.[1]
    UN Number UN 2734 "Amines, liquid, corrosive, flammable, n.o.s."[1][3][4]
    Waste Codes D001 (Ignitable), D002 (Corrosive) Must be segregated from oxidizers and acids.[1]
    pH > 12 (Strong Base)Do not measure with a probe (damage risk); assume basicity.[1]

    Pre-Disposal Logistics

    Personal Protective Equipment (PPE)
    • Gloves: Butyl rubber or Neoprene (0.5 mm thickness). Nitrile gloves provide only splash protection and degrade quickly upon exposure to aliphatic amines.

    • Respiratory: If working outside a fume hood, a full-face respirator with an Ammonia/Methylamine (green) cartridge is required due to high volatility.

    • Eye Protection: Chemical splash goggles and a face shield.

    Container Selection
    • Primary Choice: High-Density Polyethylene (HDPE).[1] Amines can etch standard glass over long periods, leading to structural failure.

    • Prohibited: Metal containers (aluminum/zinc), which react with amines to release hydrogen gas (explosion hazard).

    Step-by-Step Disposal Workflow

    This protocol uses a Self-Validating System : At each step, you must verify the physical state and compatibility before proceeding.

    Step 1: Segregation (The Critical Control Point)
    • Rule: Isolate this compound from Acids , Oxidizers , and Halogenated Solvents .[1]

    • Causality:

      • Vs. Acids: Mixing with acid waste (e.g., HCl,

        
        ) causes an immediate, violent exothermic neutralization.[1] This boils the liquid and pressurizes the container, leading to rupture.
        
      • Vs. Halogenated Solvents: Mixing with Dichloromethane (DCM) or Chloroform can result in alkylation reactions that are exothermic and potentially explosive (e.g., formation of unstable quaternary ammonium salts).

    Step 2: Waste Stream Classification

    Determine if the waste is "Pure" or a "Mixture."

    • Stream A (Pure/Stock): Unused reagent or >90% purity. Label as "Waste Aliphatic Amine."

    • Stream B (Mixture): If used in a reaction, ensure the solvent carrier is compatible.

      • Compatible: Alcohols, Toluene, Hexane.

      • Incompatible: Acetone (forms Schiff bases/heat), Chloroform.

    Step 3: Labeling & Storage
    • Tagging: Apply a hazardous waste tag immediately.

    • Mandatory Fields: Check "Flammable" and "Corrosive."[5] Write the full chemical name; do not use abbreviations or formulas.

    • Venting: Use a vented cap (e.g., Nalgene vented closure) if available to prevent pressure buildup from slow decomposition or off-gassing.

    • Secondary Containment: Store the waste bottle in a polyethylene tray to capture drips.

    Waste Stream Logic Flow

    The following diagram illustrates the decision-making process for safe disposal.

    DisposalWorkflow Start Waste Generation: This compound CheckState Analyze Composition Start->CheckState IsPure Pure / Stock Chemical? CheckState->IsPure IsMix Reaction Mixture? IsPure->IsMix No Segregate Segregate into: Basic Organic Waste IsPure->Segregate Yes CheckCompat CRITICAL CHECK: Is solvent Halogenated or Acidic? IsMix->CheckCompat CheckCompat->Segregate No (Safe Solvent) Treat DO NOT MIX. Dispose as separate stream. CheckCompat->Treat Yes (Danger) Container Containerize: HDPE Bottle + Vented Cap Segregate->Container Pickup Schedule EHS Pickup (Incineration) Treat->Pickup Label Label: D001, D002 (Flammable, Corrosive) Container->Label Label->Pickup

    Figure 1: Decision logic for the segregation and containerization of amine waste streams.[1]

    Emergency Protocols (Spill Response)

    Do not use paper towels. Cellulose can react with strong oxidizers or absorb the amine, increasing surface area for evaporation and flammability.

    • Evacuate: Clear the immediate area. The vapor is a severe respiratory irritant.

    • Contain: Use a vermiculite or clay-based absorbent dam to stop the spread.[6]

    • Neutralize (Optional/Advanced): If trained, apply Sodium Bisulfite or Citric Acid powder to the spill to reduce pH and vapor pressure before absorbing.

    • Disposal of Spill Debris: Collect saturated absorbent into a wide-mouth jar. Label as "Hazardous Waste: Amine Spill Debris (Corrosive/Flammable)."

    References

    • Vanderbilt University Medical Center. (2025). Laboratory Guide for Managing Chemical Waste: Aliphatic Amines. Retrieved from [Link][1]

    • University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures - Aliphatic Amines. Retrieved from [Link][1]

    • U.S. Environmental Protection Agency (EPA). (2025).[7] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link][1]

    Sources

    Personal protective equipment for handling (2-Aminopropyl)(methyl)amine

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide outlines the critical safety architecture for handling (2-Aminopropyl)(methyl)amine (also known as N-methyl-1,2-propanediamine).

    Hazard Classification: This substance is a Corrosive Aliphatic Diamine . Primary Risks: Severe skin burns (Corrosive 1B), permanent eye damage, respiratory sensitization, and flammability. Critical Warning: Standard laboratory nitrile gloves provide insufficient protection against aliphatic diamines for prolonged contact.

    Part 1: Risk Assessment & Hierarchy of Controls

    Before opening the container, you must establish a hierarchy of defense. Reliance solely on PPE is a failure of planning.

    SafetyHierarchy Hazard Hazard Source: This compound (Corrosive/Flammable) Engineering Engineering Control: Chemical Fume Hood (Face Velocity > 100 fpm) Hazard->Engineering Primary Containment Admin Admin Control: SOPs, Qty Limits, Buddy System Engineering->Admin Procedural Safety PPE Last Line of Defense: PPE (Gloves, Eye, Body) Admin->PPE Personal Barrier

    Figure 1: The safety hierarchy prioritizes containment (fume hood) over PPE.

    Part 2: Personal Protective Equipment (PPE) Matrix

    The molecular structure of this compound allows it to permeate standard rubber materials rapidly. Do not use standard thin nitrile gloves for immersion or prolonged handling. [1]

    Hand Protection (The Critical Failure Point)

    Aliphatic amines can permeate thin nitrile (< 6 mil) in under 15 minutes.

    Contact TypeRecommended MaterialBrand ExamplesRationale
    Primary / Immersion Laminate Film (EVOH/PE)Ansell Silver Shield®, North Silver ShieldImpermeable. Provides >8 hours breakthrough time against aliphatic amines. Essential for spill cleanup.
    Splash / Incidental Thick Nitrile (> 8 mil)Microflex® 93-260, Ansell TouchNTuff®Provides 15–30 min protection. Double gloving is mandatory (Colored indicator underglove recommended).
    Forbidden Latex / Thin VinylGeneric Exam GlovesRapid degradation. Amines attack the polymer matrix, causing immediate failure.
    Eye & Face Protection[2][3]
    • Requirement: Chemical Splash Goggles (Indirect Vented) PLUS a Face Shield (8-inch minimum).

    • Why: Amines are caustic (pH > 12). A splash to the eye causes saponification of corneal lipids, leading to permanent opacity. Safety glasses alone are insufficient due to the risk of liquid migration around the lens.

    Respiratory Protection
    • Primary: Work inside a certified chemical fume hood.

    • Secondary (Spill/Outside Hood): Full-face respirator with Methylamine/Ammonia or Multi-Gas (ABEK) cartridges.

    • Note: The odor threshold of amines is often lower than the PEL (Permissible Exposure Limit), but olfactory fatigue sets in quickly. Do not rely on smell to detect leaks.

    Part 3: Operational Protocol (Step-by-Step)

    Phase A: Preparation
    • Verify Fume Hood: Ensure sash is at the working height and airflow monitor reads normal.

    • Prepare Neutralizer: Have a spray bottle of Dilute Acetic Acid (5%) or Citric Acid ready. This neutralizes minor amine drips immediately.

    • Clear Decks: Remove incompatible chemicals (Oxidizers, Acids, Acid Chlorides) from the hood. Mixing this amine with acid chlorides creates a violent exothermic reaction.

    Phase B: Active Handling
    • Donning:

      • Put on Lab Coat (buttoned to throat).

      • Don Splash Goggles.

      • Don Laminate Gloves (if pouring > 100mL) or Double Nitrile (if pipetting small vols).

      • Don Face Shield.

    • Transfer:

      • Always transfer liquid inside the hood.

      • Use a syringe or cannula for volumes < 50mL to minimize open-air exposure.

      • Technique: Keep the receiving vessel secured (clamped).[2] Do not hold the flask with your hand while pouring.

    Phase C: Decontamination & Doffing
    • Wipe Down: Wipe all tools/bottles with a paper towel soaked in dilute acetic acid, then water.

    • Waste: Dispose of amine-contaminated wipes in a separate "Basic/Organic" solid waste bin. Do not mix with acidic waste paper.

    • Doffing Order:

      • Remove outer gloves (turn inside out).

      • Remove Face Shield.

      • Remove Goggles.

      • Remove Lab Coat.

      • Remove inner gloves.[1]

      • Wash hands immediately with soap and water.

    Part 4: Emergency Response & Disposal

    Scenario: Skin Contact

    • Immediate Action: Move to safety shower/sink immediately.

    • Flush: Rinse with copious water for 15 minutes .

    • Do NOT Neutralize: Do not apply vinegar to the skin; the heat of neutralization can worsen the burn. Use water only.

    Scenario: Spills (> 50 mL)

    SpillResponse Start Spill Detected Evacuate Evacuate Area Alert Lab Personnel Start->Evacuate PPE_Check Don Silver Shield Gloves & Respirator Evacuate->PPE_Check Absorb Cover with Amine-Safe Absorbent PPE_Check->Absorb Waste Collect in Double-Bagged Waste Absorb->Waste

    Figure 2: Protocol for managing spills of corrosive amines.

    Disposal Logistics:

    • Segregation: Collect in a dedicated "Basic Organic Waste" container.

    • Labeling: Clearly mark as "Corrosive - Basic - Flammable".

    • Incompatibility: NEVER pour into a waste container containing Nitric Acid or Peroxides (Risk of Explosion).

    References

    • National Institutes of Health (NIH) . Chemical Safety Guide: Aliphatic Amines. Retrieved from [Link]

    • PubChem . Compound Summary: N-Methyl-1,2-propanediamine. Retrieved from [Link]

    • Occupational Safety and Health Administration (OSHA) . Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.